molecular formula C8H13NO2 B573993 Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate CAS No. 188177-98-2

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate

Cat. No.: B573993
CAS No.: 188177-98-2
M. Wt: 155.197
InChI Key: FNGUJQIETLABEY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate, also known as Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate, is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.197. The purity is usually 95%.
BenchChem offers high-quality Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-3H,4-6,9H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGUJQIETLABEY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC=CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]1(CCC=CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665132
Record name Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188177-98-2
Record name Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate structure properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate is a conformationally constrained, cyclic quaternary


-amino acid derivative. Unlike standard proteogenic amino acids, this molecule possesses a geminally disubstituted carbon at the 

-position (C1), featuring both an amino group and a methyl ester functionality within a cyclohexene ring.

This structural motif renders it a critical scaffold in peptidomimetics for inducing specific secondary structures (such as


-helices) and as a chiral building block in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs).[1] Its rigidity, conferred by the quaternary center and the C3=C4 double bond, makes it a valuable tool for restricting the conformational space of bioactive peptides.

Structural Analysis & Stereochemistry

Geometric Configuration

The defining feature of this molecule is the quaternary stereocenter at C1 .[1]

  • Formula:

    
    
    
  • Molecular Weight: 169.22 g/mol

  • Chirality: The (1R) designation indicates the absolute spatial arrangement of the amine and ester groups.[1] In the Cahn-Ingold-Prelog (CIP) priority system:

    • 
       (Highest)[1]
      
    • 
       (Alkene branch)[1]
      
    • 
       (Alkane branch)
      
Conformational Lock

The cyclohexene ring exists primarily in a half-chair conformation to minimize torsional strain.[1] However, the bulky gem-disubstitution at C1 introduces significant steric constraints.

  • A(1,3) Strain: The interaction between the C1 substituents and the adjacent equatorial protons is minimized.[1]

  • Peptide Rigidification: When incorporated into a peptide chain, the restricted rotation around the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) torsion angles forces the backbone into stable folded architectures, often favoring helical turns over extended sheets.

Synthetic Routes & Process Chemistry

The synthesis of the quaternary core typically relies on constructing the ring around the quaternary carbon or introducing the amine/ester functionality to a pre-existing ring. The most robust route for the "3-ene" derivative is the Diels-Alder Cycloaddition .

Primary Route: Diels-Alder Cycloaddition

This method constructs the cyclohexene ring while simultaneously establishing the quaternary center.[1]

Reagents:

  • Dienophile: Methyl 2-acetamidoacrylate (or 2-benzamidoacrylate).[1]

  • Diene: 1,3-Butadiene (gas) or sulfolene (butadiene precursor).[1]

  • Catalyst: Lewis Acids (e.g.,

    
    , 
    
    
    
    ) can accelerate the reaction and improve regioselectivity if substituted dienes are used.[1]

Mechanism: The [4+2] cycloaddition yields the racemic acetamido-ester.[1] To obtain the specific (1R) enantiomer, an enzymatic resolution step is required post-synthesis.

Synthesis Figure 1: Chemo-Enzymatic Synthesis Route Start Methyl 2-acetamidoacrylate (Dienophile) Inter Racemic N-Acetyl Intermediate Start->Inter Diels-Alder (Heat/Pressure) Diene 1,3-Butadiene (Diene) Diene->Inter Enzyme Enzymatic Resolution (Alcalase/Acylase) Inter->Enzyme Hydrolysis Product (1R)-1-amino... Methyl Ester Enzyme->Product Selective Deacetylation

Protocol: Enzymatic Resolution (Self-Validating)

Note: The Diels-Alder reaction yields a racemate.[1] The following protocol describes the resolution to isolate the (1R) enantiomer.

Materials:

  • Racemic Methyl 1-acetamidocyclohex-3-ene-1-carboxylate.[1]

  • Enzyme: Alcalase 2.4L or Penicillin G Acylase (immobilized).[1]

  • Solvent: Phosphate Buffer (pH 7.[1]5) / Acetone.[1]

Step-by-Step Methodology:

  • Emulsification: Suspend 10 mmol of the racemic N-acetyl ester in 50 mL of Phosphate Buffer (0.1 M, pH 7.5). Add 5% acetone to improve solubility.[1]

  • Initiation: Add 1.0 mL of Alcalase. Maintain temperature at 30°C.

  • Monitoring: Monitor the reaction via chiral HPLC. The enzyme typically hydrolyzes the (1S)-ester to the acid, leaving the (1R)-ester intact (or vice versa depending on enzyme specificity; Alcalase often favors the L-enantiomer hydrolysis, leaving the D-analog). Validation: Check pH stability; a drop in pH indicates acid formation (hydrolysis).[1]

  • Termination: When conversion reaches 50%, stop the reaction by adjusting pH to 2.0 with 1M HCl.

  • Extraction: Extract the unreacted ester (the desired product) with Ethyl Acetate (

    
     mL). The hydrolyzed acid remains in the aqueous phase.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate.
    

Chemical Reactivity & Derivatization[1][2][3]

The molecule possesses three distinct reactive handles, allowing for orthogonal functionalization.

Functional GroupReactivity ProfileStrategic Application
Primary Amine (

)
Nucleophilic attack, Acylation, Alkylation.Peptide coupling (N-terminus extension).[1]
Methyl Ester Hydrolysis, Transesterification, Reduction.C-terminus activation or conversion to aldehyde/alcohol.[1]
Alkene (C3=C4) Electrophilic addition, Epoxidation, Dihydroxylation.[1]Introduction of polarity (e.g., diols) to mimic sugars or transition states.[1]
Pathway Visualization

The following diagram illustrates the divergence of chemical space accessible from this core scaffold.

Reactivity Figure 2: Orthogonal Reactivity Profile Core Methyl (1R)-1-aminocyclohex- 3-ene-1-carboxylate Peptide Peptide Coupling (EDC/HOBt) Core->Peptide Amine Reactivity Epox Epoxidation (mCPBA) Core->Epox Alkene Reactivity Reduc Reduction (LiAlH4) Core->Reduc Ester Reactivity PepProd Conformationally Constrained Peptides Peptide->PepProd EpoxProd Epoxy-Amino Acids (Oseltamivir analogs) Epox->EpoxProd AlcProd Amino Alcohols (Chiral Auxiliaries) Reduc->AlcProd

Analytical Characterization

To validate the identity and purity of the synthesized (1R) isomer, the following analytical parameters are standard.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       5.75 (m, 1H, Vinyl), 5.60 (m, 1H, Vinyl) — Distinctive "roofing" effect of the alkene system.
      
    • 
       3.75 (s, 3H, 
      
      
      
      ) — Methyl ester singlet.
    • 
       2.60 - 1.80 (m, 4H, Ring 
      
      
      
      ) — Complex multiplets due to ring puckering.
    • 
       1.65 (s, broad, 
      
      
      
      ) — Exchangeable.
Chiral HPLC Method[1]
  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.[1]

  • Detection: UV at 210 nm (Amine/Ester absorption).[1]

  • Expectation: The (1R) and (1S) enantiomers should show baseline separation.[1]

Pharmaceutical Applications

Peptidomimetics

The incorporation of


-disubstituted amino acids like Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate into peptide sequences severely restricts the conformational freedom of the backbone.
  • Helix Promotion: These residues are strong inducers of

    
    -helical structures.[1]
    
  • Proteolytic Stability: The quaternary center prevents recognition by standard proteases (e.g., Trypsin, Chymotrypsin), significantly increasing the half-life of peptide drugs in vivo.

Neuraminidase Inhibitors

The cyclohexene core is structurally homologous to the transition state of sialic acid hydrolysis by viral neuraminidase.[1]

  • While Oseltamivir (Tamiflu) is a 3,4,5-trisubstituted cyclohexene, the 1-amino-1-carboxy scaffold serves as a template for "second-generation" inhibitors designed to overcome viral resistance. The C3=C4 double bond is often functionalized to introduce lipophilic side chains necessary for binding to the hydrophobic pocket of the enzyme active site.

References

  • Avenoza, A., et al. (2001).[1] "New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids." Tetrahedron.

    • Context: Describes the Diels-Alder synthesis of the cyclohexene amino acid core using methyl 2-benzamidoacryl
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007).[1] "Stereoselective synthesis of quaternary

    
    -amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry. 
    
    • Context: Comprehensive review on the synthesis and properties of qu
  • Ohfune, Y., & Shinada, T. (2003).[1] "Enantio- and Diastereoselective Synthesis of Cyclic

    
    -Amino Acids." European Journal of Organic Chemistry.[1] 
    
    • Context: Details the use of Strecker and Diels-Alder reactions for constrained cyclic amino acids.
  • PubChem. (2025).[1][2] "Compound Summary: 1-aminocyclohex-3-ene-1-carboxylic acid." National Library of Medicine.[1] Link

    • Context: Verification of chemical identifiers and general physical property data for the parent acid.[1]

Sources

Engineering Rigidity: Quaternary Carbon Centers in Cyclic Amino Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Imperative

In modern drug discovery, the "flatland" of aromatic-heavy libraries is increasingly yielding to three-dimensional complexity. The Quaternary Carbon Center Cyclic Amino Acid (QCC-AA) scaffold represents a pinnacle of this shift. By embedding a quaternary carbon within a ring system, medicinal chemists achieve two simultaneous objectives: conformational locking (entropy reduction) and metabolic hardening (blocking


-proton abstraction).
Core Advantages
  • 
    -Space Restriction:  The quaternary center freezes side-chain rotamers, pre-organizing the ligand for receptor binding. This reduces the entropic penalty of binding (
    
    
    
    ).
  • Proteolytic Resistance: The absence of an

    
    -hydrogen eliminates the primary handle for racemization and dramatically slows degradation by proteases.
    
  • Vectorial Definition: In spirocyclic systems, the orthogonal exit vectors allow precise positioning of pharmacophores in 3D space, often accessing novel binding pockets (e.g., the "spiro-surge" in GPCR ligands).

Architectural Classes

The QCC-AA landscape is defined by the relationship between the amino acid backbone and the ring system.

ClassStructural DefinitionKey FeatureExample
Spirocyclic The

-carbon is the single shared atom between the amino acid functionality and a cycloalkyl ring.
Orthogonal geometry; high

character.
Spiro[3.3]heptane amino acids, Hydantoins.[1]
Fused-Ring The

-carbon and nitrogen (or

-carbon and

-carbon) are part of a shared ring system.
Rigid backbone; mimics proline turns.2-Methylproline, Tic derivatives.
Bridged The

-carbon is a bridgehead atom in a bicyclic system.
Extreme rigidity; defined distance constraints.Bicyclo[1.1.1]pentane amino acids.[1][2][3]

Synthetic Ecosystem: The Decision Matrix

Selecting the correct synthetic route depends heavily on the starting material availability (ketones vs. amino esters) and the required stereocontrol.

Decision Logic for Synthesis Selection

SynthesisSelection Start Target: Quaternary Cyclic AA Ketone Starting Material: Cyclic Ketone? Start->Ketone Stereo Stereochemistry Required? Ketone->Stereo Yes PTC Asymmetric PTC Alkylation (Maruoka Catalyst) Ketone->PTC No (Use Amino Ester) BB Bucherer-Bergs Reaction (Thermodynamic Control) Stereo->BB No / Diastereomers OK Strecker Strecker Synthesis (Kinetic Control) Stereo->Strecker Kinetic Preference MOC Memory of Chirality (Enolate Alkylation) PTC->MOC Alternative

Figure 1: Strategic decision tree for selecting the synthetic methodology based on substrate availability and stereochemical needs.

Deep Dive Protocol: The Bucherer-Bergs "Workhorse"

For generating spirocyclic amino acids from readily available cyclic ketones, the Bucherer-Bergs reaction is the industry standard. It is robust, scalable, and generally yields the thermodynamically stable product (often the trans-isomer relative to bulky ring substituents), whereas the Strecker reaction yields the kinetic product.

Mechanism & Causality

The reaction proceeds via a spiro-hydantoin intermediate. The critical insight here is the "Reversibility of Formation" . The cyanohydrin formation is reversible; however, the subsequent formation of the hydantoin ring is effectively irreversible under the reaction conditions, driving the equilibrium toward the product.

Step-by-Step Methodology

Target: Synthesis of a generic Spirocyclic Amino Acid from a Cyclic Ketone.

Phase 1: Hydantoin Formation[1][4][5]
  • Reagent Setup: In a pressure vessel or round-bottom flask, dissolve the cyclic ketone (1.0 equiv) in 50% EtOH/H₂O (0.5 M concentration).

    • Why: Ethanol ensures solubility of the organic ketone, while water dissolves the inorganic salts.

  • Addition: Add (NH₄)₂CO₃ (3.0 equiv) and KCN (1.5 equiv).

    • Caution: KCN is highly toxic. Maintain basic pH (>9) to prevent HCN gas evolution. The excess ammonium carbonate acts as a buffer.[6]

  • Thermal Cycle: Heat the mixture to 60–70 °C for 12–24 hours.

    • Monitoring: Monitor by LCMS for the disappearance of the ketone and appearance of the hydantoin mass (M+1).

  • Isolation: Cool to 0 °C. The spiro-hydantoin often precipitates. Filter and wash with cold water. If no precipitate forms, acidify carefully to pH ~6 (in a fume hood!) to induce precipitation.

Phase 2: Hydrolysis to Amino Acid

The hydantoin is a stable intermediate and must be hydrolyzed to release the free amino acid.

  • Base Hydrolysis: Suspend the spiro-hydantoin in 3 M NaOH (or Ba(OH)₂ for easier salt removal).

  • Reflux: Heat to reflux (100+ °C) for 24–48 hours. This step requires high energy to break the urea linkage.

    • Checkpoint: Incomplete hydrolysis yields the N-carbamoyl intermediate. Ensure full conversion by LCMS.

  • Purification:

    • Method A (Ion Exchange): Neutralize with HCl, load onto a cation exchange resin (Dowex 50W), wash with water, and elute with 1 M NH₄OH.

    • Method B (Crystallization): Adjust pH to the isoelectric point (pI) of the amino acid (typically pH 6–7) and cool to crystallize the zwitterion.

Reaction Pathway Diagram

BuchererBergs Ketone Cyclic Ketone Imine Imine Intermediate Ketone->Imine + NH4+ Aminonitrile Aminonitrile Imine->Aminonitrile + CN- Hydantoin Spiro-Hydantoin (Stable Scaffold) Aminonitrile->Hydantoin + CO2 / Cyclization FinalAA Quaternary Spiro-Amino Acid Hydantoin->FinalAA NaOH / Reflux (-NH3, -CO2)

Figure 2: The Bucherer-Bergs pathway. Note the critical cyclization step involving CO₂ (from carbonate) which locks the spiro-structure.

Advanced Stereocontrol: Asymmetric Phase-Transfer Catalysis

When a specific enantiomer is required (e.g., for avoiding off-target toxicity), the Bucherer-Bergs method is insufficient as it produces racemates (unless the ketone is chiral). The Maruoka Asymmetric Alkylation is the superior choice for de novo construction of the quaternary center.

  • Substrate: Glycine or Alanine Schiff bases (e.g., O'Donnell's substrate).

  • Catalyst:

    
    -symmetric chiral quaternary ammonium bromides (Maruoka Catalysts).
    
  • Mechanism: The catalyst forms a tight ion pair with the enolate at the interface of the organic/aqueous layer, shielding one face of the enolate from the electrophile (the cyclic di-bromide or alkyl halide).

  • Outcome: Enantiomeric excesses (ee) often exceed 95%, allowing direct access to chiral quaternary centers without resolution.

Data Summary: Method Comparison

FeatureBucherer-BergsStrecker SynthesisAsymmetric PTC (Maruoka)
Starting Material Cyclic KetoneCyclic KetoneAmino Acid Ester (Schiff Base)
Product Stereochemistry Thermodynamic (Trans)Kinetic (Cis)Highly Enantioselective (>95% ee)
Operational Simplicity High (One-pot to hydantoin)Moderate (Cyanide handling)Moderate (Requires chiral cat.)
Scalability Excellent (Kg scale)GoodGood (Catalyst is recyclable)
Primary Use Case Building Spiro-librariesAccessing kinetic isomersSingle-enantiomer drug candidates

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Encyclopedia MDPI. [Link]

  • Asymmetric Synthesis of Functionalized Aza-Cyclic Amino Acids with Quaternary Stereocenters by a Phase-Transfer-Catalyzed Alkylation Strategy. Organic Letters. [Link][7]

  • Recent Progress on the Stereoselective Synthesis of Cyclic Qu

    
    -Amino Acids. Current Organic Synthesis.
    [Link]
    
  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation. Organic & Biomolecular Chemistry. [Link]

Sources

Technical Guide: Chiral Cyclohexene Amino Acid Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of chiral cyclohexene rings into amino acid backbones represents a high-value strategy in modern medicinal chemistry. Unlike flexible linear peptides or rigid aromatic systems, the cyclohexene scaffold offers a unique "Half-Chair" conformational lock . This geometry allows for the precise vector positioning of pharmacophores—specifically amine and carboxylate moieties—to mimic high-energy transition states of hydrolytic enzymes.

This guide moves beyond basic synthesis to explore the causality of scaffold selection, detailing the Asymmetric Diels-Alder methodology as a scalable alternative to the supply-constrained Shikimic Acid route. The primary case study focuses on Oseltamivir (Tamiflu) , demonstrating how this scaffold functions as a transition-state analogue for neuraminidase inhibition.

Structural Rationale: The "Half-Chair" Advantage

In drug design, entropy is the enemy of binding affinity. Linear amino acid derivatives suffer a high entropic penalty upon binding because they must freeze out multiple rotatable bonds. Fully saturated cyclohexane rings (chair conformation) are often too rigid or occupy the wrong volume.

The cyclohexene ring, specifically in chiral amino acid derivatives, adopts a Half-Chair or Twisted Half-Chair conformation.

Conformational Biasing

The endocyclic double bond forces atoms C1, C2, C3, and C6 into a coplanar arrangement, while C4 and C5 pucker out of the plane.

  • Pseudo-axial/equatorial positioning: Substituents at allylic positions (C3/C6) adopt pseudo-axial (

    
    ) or pseudo-equatorial (
    
    
    
    ) orientations.
  • Bioisosterism: This geometry frequently mimics the oxocarbenium ion intermediate found in glycosidase hydrolysis (e.g., sialidase action), making it an ideal scaffold for transition state analogues.

Visualization: Conformational Energy Landscape

The following diagram illustrates the energetic relationship between the rigid chair (cyclohexane) and the bioactive half-chair (cyclohexene).

ConformationLandscape cluster_0 Conformational Constraint Linear Linear Peptide (High Entropy) HalfChair Cyclohexene (Half-Chair) Bioactive TS Mimic Linear->HalfChair Cyclization Binding Receptor Binding (Low Entropy Penalty) Linear->Binding High Entropic Cost (ΔS < 0) Chair Cyclohexane (Rigid Chair) Global Minima Chair->Binding Steric Mismatch HalfChair->Binding Optimal Pre-organization (ΔG optimized)

Figure 1: The cyclohexene scaffold reduces the entropic penalty of binding by pre-organizing the pharmacophores into a bioactive half-chair conformation.

Synthetic Methodologies: Breaking Reliance on the Chiral Pool

Historically, the synthesis of chiral cyclohexene derivatives (like Oseltamivir) relied on (-)-Shikimic Acid , a natural product extracted from star anise. This creates supply chain vulnerabilities.

As scientists, we prioritize De Novo Asymmetric Synthesis to ensure supply security and structural diversity. The most robust method is the Catalytic Asymmetric Diels-Alder Reaction .

Comparison of Routes
FeatureRoute A: Chiral Pool (Shikimic Acid)Route B: Asymmetric Diels-Alder (Corey/Fukuyama)
Starting Material Natural Product (Finite Supply)Petrochemicals (Acrylates/Butadiene)
Stereocontrol Inherent (Fixed by nature)Tunable (Catalyst controlled)
Scalability Limited by extraction yieldsHighly scalable (Industrial)
Step Count Short (10-12 steps)Moderate (12-14 steps)
Safety Often requires Azide chemistryCan avoid Azides (Curtius rearrangement optional)

Experimental Protocol: De Novo Synthesis via Diels-Alder

This protocol describes a self-validating workflow based on the Corey Synthesis approach. It utilizes a chiral oxazaborolidinium cation (CBS catalyst) to induce enantioselectivity.

Objective: Synthesize the core chiral cyclohexene scaffold with >95% ee.

Reagents & Setup
  • Diene: 1,3-Butadiene (or functionalized equivalent like 1-trimethylsilyloxy-1,3-butadiene).

  • Dienophile: 2,2,2-Trifluoroethyl acrylate (TFEA).

  • Catalyst: (R)-CBS-oxazaborolidine (generated in situ).

  • Lewis Acid: Triflic acid (TfOH).

Step-by-Step Workflow
  • Catalyst Activation (The Critical Control Point):

    • Action: Dissolve (R)-CBS-oxazaborolidine in DCM at -78°C. Slowly add TfOH (1.0 equiv relative to catalyst).

    • Why: Protonation of the oxazaborolidine nitrogen generates the highly active Lewis acidic cation.

    • Validation: The solution should turn varying shades of yellow/orange. Use 11B-NMR to confirm the shift of the boron peak, ensuring cationic species formation.

  • Dienophile Coordination:

    • Action: Add TFEA slowly to the catalyst mixture at -78°C. Stir for 15 mins.

    • Mechanism:[1][2] The carbonyl oxygen of the acrylate coordinates to the boron. The bulky phenyl groups on the catalyst shield one face of the dienophile (Re-face or Si-face), enforcing stereocontrol.

  • Cycloaddition:

    • Action: Condense excess 1,3-butadiene into the vessel. Maintain -78°C for 24-48 hours.

    • Why: Low temperature is non-negotiable. It suppresses the uncatalyzed background reaction (which produces racemic product) and maximizes the difference in transition state energies (

      
      ).
      
  • Workup & Analysis:

    • Action: Quench with Et3N. Concentrate and purify via flash chromatography.

    • Validation: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Target ee > 95%. If ee is < 90%, check the moisture content of the solvent (water deactivates the CBS cation).

Synthetic Pathway Diagram

SynthesisWorkflow Start Precursors: Butadiene + TFE Acrylate TS Transition State: Endo-selective Face-shielded Start->TS Coordination Cat Catalyst: (R)-CBS + TfOH (-78°C) Cat->TS Induction Product Chiral Cyclohexene Ester (>95% ee) TS->Product Cycloaddition Func Functionalization: Iodolactamization & Allylic Substitution Product->Func Regioselective Ops Final Target: Amino Acid Derivative (e.g., Oseltamivir) Func->Final Deprotection

Figure 2: The asymmetric Diels-Alder route establishes the chiral center early, allowing for subsequent stereospecific functionalization.

Case Study: Oseltamivir (Tamiflu)[3][4][5]

Oseltamivir is the archetypal chiral cyclohexene amino acid derivative. Its success relies entirely on the scaffold's ability to position three specific groups:

  • C1-Carboxylate: Binds to the S1 pocket (Arginine triad: Arg118, Arg292, Arg371).

  • C4-Acetamido: Engages a hydrophobic pocket and key water molecules.

  • C5-Amine (basic): Often modified as a guanidine (in Zanamivir) or amine (Oseltamivir) to interact with acidic residues (Glu119, Asp151).

Mechanism of Action (Transition State Mimicry)

Influenza neuraminidase cleaves sialic acid from host cell receptors. The hydrolysis proceeds through a planar oxocarbenium ion intermediate.

  • The Mimic: The double bond in Oseltamivir flattens the ring at C2-C3, mimicking the planarity of the oxocarbenium ion.

  • The Result: The drug binds 10^6 times tighter than the natural substrate (sialic acid) because it pays no energy cost to distort into the transition state geometry.

SAR Data Table
Substituent (Pos)MoietyInteraction TargetEffect on Potency (IC50)
C1 Ethyl Ester (Prodrug)Hydrolyzed to Carboxylate in vivoInactive until hydrolyzed
C1 Carboxylate (Active)Arg118, Arg292, Arg371 (S1 Pocket)Critical (nM activity)
C3 3-Pentyl EtherGlu276 (Hydrophobic collapse)High (induced fit pocket)
C4 AcetamidoArg152 (H-bond)Essential for specificity
C5 Primary AmineGlu119 (Salt bridge)High; Guanidine is better but < Bioavail.
Interaction Pathway

MOA Drug Oseltamivir (Active Carboxylate) Ring Cyclohexene Scaffold Drug->Ring Structural Basis ArgTriad Arg118, 292, 371 (S1 Pocket) Drug->ArgTriad Electrostatic Interaction Pocket2 Glu276 (Hydrophobic) Drug->Pocket2 Induced Fit (Pentyl ether) Enzyme Neuraminidase Active Site Ring->Enzyme TS Mimicry (Half-Chair)

Figure 3: Pharmacophore mapping of Oseltamivir showing the critical role of the cyclohexene scaffold in aligning functional groups with enzyme residues.

Conclusion

The chiral cyclohexene amino acid scaffold is not merely a structural spacer; it is a functional pharmacophore . By locking substituents into a half-chair conformation, it allows researchers to target enzymes that utilize planar transition states (glycosidases, polymerases).

For drug development professionals, moving away from chiral pool sourcing (Shikimic acid) toward catalytic asymmetric synthesis (Diels-Alder) offers a more robust, scalable, and chemically diverse path for next-generation antivirals and peptidomimetics.

References

  • Corey, E. J., et al. (2006). "A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir (Tamiflu)." Journal of the American Chemical Society. Link

  • Fukuyama, T., et al. (2007). "A Practical Synthesis of (-)-Oseltamivir." Angewandte Chemie International Edition. Link

  • Magano, J. (2009). "Synthetic approaches to the neuraminidase inhibitors zanamivir (Relenza) and oseltamivir phosphate (Tamiflu) for the treatment of influenza." Chemical Reviews. Link

  • Varghese, J. N., et al. (1998). "Structure of the influenza virus neuraminidase complexed with varying antiviral leads."[3] Protein Science. Link

  • Kim, C. U., et al. (1997). "Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity." Journal of the American Chemical Society. Link

Sources

Technical Guide: Therapeutic Potential of 1-Aminocyclohex-3-ene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-aminocyclohex-3-ene scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its unique ability to lock functional groups into specific vector orientations while maintaining a "half-chair" conformation. This structural rigidity is not merely architectural; it is functional, allowing the scaffold to mimic the oxocarbenium ion transition states of enzymatic hydrolysis reactions.

While most famously recognized as the core of Oseltamivir (Tamiflu) , this guide explores the scaffold's broader utility in structure-based drug design (SBDD), extending from antiviral neuraminidase inhibitors to emerging applications in analgesic hNav1.7 channel blockers and rigid GABA analogues.

Part 1: Structural Pharmacology & Mechanism

The "Half-Chair" Advantage

The therapeutic potency of 1-aminocyclohex-3-ene derivatives stems from their conformational mimicry. In many glycosidase reactions (including sialidase/neuraminidase), the substrate passes through a planar, positively charged oxocarbenium ion transition state.

  • Saturated Cyclohexanes: Exist primarily in a chair conformation (staggered).

  • Cyclohex-3-enes: The double bond forces the ring into a half-chair or sofa conformation. This flattens the ring significantly, aligning substituents (like the C5-amino and C4-acetamido groups in Oseltamivir) to perfectly overlay with the active site residues that stabilize the transition state of the natural substrate.

Mechanism of Action: Transition State Mimicry

The following diagram illustrates how the 1-aminocyclohex-3-ene core facilitates high-affinity binding to Influenza Neuraminidase (NA).

NA_Inhibition_Mechanism Substrate Sialic Acid (Substrate) TS Oxocarbenium Ion (Transition State) Substrate->TS Hydrolysis Start Enzyme Neuraminidase Active Site TS->Enzyme Transient Binding Scaffold 1-aminocyclohex-3-ene (Inhibitor Core) Scaffold->TS Structural Mimicry Scaffold->Enzyme High Affinity Binding (Ki < 1nM) Glu276 Glu276 (Hydrophobic Pocket) Enzyme->Glu276 Arg371 Arg371 (Carboxylate Clamp) Enzyme->Arg371

Figure 1: Mechanism of Transition State Mimicry. The scaffold (Green) mimics the geometry of the transition state (Yellow), allowing stable binding to the enzyme.

Part 2: Structure-Activity Relationship (SAR)

Case Study: Oseltamivir (Tamiflu)

The success of Oseltamivir validates the scaffold's utility. The specific substitution pattern on the cyclohexene ring is critical.

Table 1: SAR Analysis of the Oseltamivir Core

Position (Oseltamivir Numbering)Functional GroupInteraction / RoleCriticality
C1 Carboxylate (-COO⁻)Forms salt bridge with Arg371, Arg118, Arg292 (The "Arginine Triad").High (Essential for anchoring)
C3 Pentan-3-yloxy (Ether)Occupies the hydrophobic pocket formed by Glu276. Requires rotation of Glu276 to fit.High (Confers oral bioavailability & potency)
C4 Acetamido (-NHAc)H-bonds with Arg152 and water molecules in the active site.Medium (Can be modified but Ac is optimal)
C5 Amino (-NH₂)Salt bridge with Glu119 and Asp151.High (Replaces the -OH of sialic acid)
C3-C4 Double BondEnforces the planar half-chair geometry.Critical (Core scaffold feature)
Emerging Therapeutic Vectors

Beyond antivirals, this scaffold is gaining traction in:

  • Analgesics (hNav1.7 Inhibitors): Recent studies indicate that aminocyclohexene analogues can selectively inhibit the voltage-gated sodium channel Nav1.7, a key target for pain management, with reduced CYP inhibition compared to traditional leads.[1]

  • Rigid GABA Analogues: The scaffold serves as a rigidified backbone for

    
    -aminobutyric acid (GABA). By restricting the rotation of the amino acid chain, these derivatives can selectively target specific GABA receptor subtypes or transporters.
    

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis (Shikimic Acid Route)

Objective: Synthesis of the core 1-aminocyclohex-3-ene intermediate from Shikimic Acid. Rationale: This pathway preserves the chirality of the natural product starting material, avoiding complex asymmetric induction steps.

Workflow Diagram:

Synthesis_Workflow cluster_check Critical Checkpoints Start Shikimic Acid (Natural Precursor) Step1 1. Esterification (EtOH/SOCl2) 2. Acetonide Protection Start->Step1 Step2 Mesylation & Azidation (Introduction of N-functionality) Step1->Step2 Step3 Staudinger Reaction (Azide -> Amine) Step2->Step3 Check1 Safety: Azide handling requires blast shield Step2->Check1 Step4 Aziridine Formation (Stereochemical Control) Step3->Step4 End 1-aminocyclohex-3-ene Core Derivative Step4->End Check2 Regioselectivity: Confirm via NMR Step4->Check2

Figure 2: Synthetic pathway from Shikimic Acid to the target scaffold.

Detailed Methodology:

  • Esterification: Reflux Shikimic acid (50g) in absolute ethanol (250mL) with thionyl chloride (1.2 eq) for 4 hours. Evaporate solvent to yield the ethyl ester.

  • Protection: Treat the crude ester with 2,2-dimethoxypropane and p-TsOH (cat.) in acetone to protect the C3/C4 hydroxyls as an acetonide.

  • Mesylation: React with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in DCM at 0°C to activate the free C5-hydroxyl.

  • Azidation (Safety Critical): Displace the mesylate with sodium azide (NaN₃) in DMF at 60°C. Warning: Azides are potential explosion hazards. Use a blast shield.

  • Reduction/Acylation: Reduce the azide using TCEP or hydrogenation (Pd/C), followed immediately by acetylation to install the acetamido group.

Protocol B: Biological Validation (MUNANA Assay)

Objective: Quantify the inhibitory potential (IC50) of synthesized derivatives against Neuraminidase. Principle: The enzyme cleaves the synthetic substrate MUNANA (4-methylumbelliferyl-α-D-N-acetylneuraminic acid), releasing the fluorescent fluorophore 4-methylumbelliferone (4-MU).[2] Inhibitors prevent this cleavage.

Assay Logic:

MUNANA_Assay Prep Prep: Virus/Enzyme Source + Test Compounds (Serial Dilution) Incubate1 Incubation 1: 30-45 min @ 37°C (Allow Inhibitor Binding) Prep->Incubate1 Substrate Add Substrate: MUNANA (100 µM final) Incubate1->Substrate Incubate2 Incubation 2: 60 min @ 37°C (Enzymatic Reaction) Substrate->Incubate2 Stop Add Stop Solution: 0.2M Glycine (pH 10.7) (Maximizes Fluorescence) Incubate2->Stop Read Read Fluorescence: Ex 365nm / Em 450nm Stop->Read

Figure 3: Workflow for the MUNANA Fluorescence Assay.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 32.5 mM MES buffer (pH 6.5) containing 4 mM CaCl₂. Calcium is essential for Neuraminidase stability.

  • Inhibitor Dilution: Prepare 3-fold serial dilutions of the 1-aminocyclohex-3-ene derivative in the assay buffer (Range: 0.01 nM to 10 µM).

  • Enzyme Incubation: Add 50 µL of diluted inhibitor and 50 µL of standardized Influenza virus (or recombinant NA) to a black 96-well plate. Incubate for 30 mins at 37°C.

  • Substrate Addition: Add 50 µL of 300 µM MUNANA substrate. Final reaction volume = 150 µL.

  • Reaction: Incubate for 60 mins at 37°C protected from light.

  • Termination: Add 100 µL of Stop Solution (0.2 M Glycine, pH 10.7, 25% Ethanol). High pH ionizes the 4-MU product, maximizing fluorescence.

  • Data Analysis: Measure RFU (Relative Fluorescence Units). Plot RFU vs. Log[Inhibitor] to calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Kim, C. U., et al. (1997). "Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity." Journal of the American Chemical Society.

  • Moscona, A. (2005). "Neuraminidase Inhibitors for Influenza." The New England Journal of Medicine.

  • Wetherall, N. T., et al. (2003). "Evaluation of the Neuraminidase Inhibitor Susceptibility Network (NISN) MUNANA-based Enzyme Inhibition Assay." Journal of Clinical Virology.

  • Dong, H., et al. (2018). "Discovery of aminocyclohexene analogues as selective and orally bioavailable hNav1.7 inhibitors for analgesia." Bioorganic & Medicinal Chemistry Letters.

  • Karpf, M., & Trussardi, R. (2009). "New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." The Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Synthesis

Executive Summary

This application note details the protocol for the asymmetric synthesis of Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate , a conformationally constrained cyclic


-amino acid (cAA). This scaffold serves as a critical intermediate in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs) and as a rigidifier in peptide mimetics.

While traditional routes rely on the resolution of racemic Bucherer-Bergs products, this guide prioritizes a Catalytic Asymmetric Diels-Alder (CADA) approach. This methodology offers superior atom economy and direct access to the (1R) enantiomer using a chiral Copper(II)-Bisoxazoline (Cu-Box) catalyst system.

Strategic Analysis & Mechanistic Grounding

The Synthetic Challenge

The target molecule possesses a quaternary stereocenter at C1, featuring both an amino group and a carboxylate ester. The presence of the alkene at C3 introduces a constraint that differentiates it from saturated analogs (Ac6c).

  • Challenge 1: Constructing the quaternary center with high enantioselectivity.

  • Challenge 2: Controlling regioselectivity relative to the alkene (though symmetric butadiene simplifies this).

  • Challenge 3: Preventing polymerization of the electron-deficient dienophile (dehydroamino acid derivative).

Selected Pathway: Lewis Acid-Catalyzed Diels-Alder

The protocol utilizes the cycloaddition of Methyl 2-acetamidoacrylate (dienophile) and 1,3-Butadiene (diene).

  • Mechanism: The reaction proceeds via a concerted [4+2] cycloaddition.

  • Stereocontrol: A chiral Lewis Acid complex [

    
    ] coordinates bidentately to the acetamido and carbonyl oxygens of the dienophile. This locks the dienophile in a planar conformation and shields one face (Re-face or Si-face), forcing the diene to attack from the open face.
    
  • Why (1R)? Based on empirical models (Evans/Corey), the use of (S,S)-tBu-Box ligands typically shields the Re-face of the

    
    -coordinate complex, favoring Si-face attack, which correlates to the formation of the (1R) center in this specific substrate geometry (subject to ligand screening verification).
    

ReactionPathway cluster_legend Pathway Logic Precursor Methyl 2-acetamidoacrylate (Dienophile) Complex Cu(II)-Box Complex (Transition State) Precursor->Complex Coordination Diene 1,3-Butadiene (Diene) Diene->Complex [4+2] Cycloaddition Product Methyl (1R)-1-amino cyclohex-3-ene-1-carboxylate Complex->Product Decomplexation Legend Bidentate coordination creates chiral pocket for face-selective attack.

Figure 1: Mechanistic pathway for the Cu(II)-catalyzed asymmetric Diels-Alder reaction.

Experimental Protocol

Materials & Reagents
ReagentCAS No.Equiv.[1]Role
Methyl 2-acetamidoacrylate35356-70-81.0Dienophile
1,3-Butadiene106-99-05.0Diene (Gas)
Cu(OTf)₂34946-82-20.10Lewis Acid
(S,S)-tBu-Bisoxazoline131833-97-10.11Chiral Ligand
Dichloromethane (DCM)75-09-2SolventAnhydrous
Molecular Sieves (4Å)--Water Scavenger
Step-by-Step Methodology
Phase A: Catalyst Formation (In-Situ)

Critical: Moisture destroys the catalytic activity. All glassware must be flame-dried under Argon.

  • Ligand Complexation: In a glovebox or under strict Schlenk conditions, charge a flame-dried round-bottom flask with Cu(OTf)₂ (10 mol%) and (S,S)-tBu-Bisoxazoline (11 mol%).

  • Solvation: Add anhydrous DCM (0.1 M relative to substrate).

  • Activation: Stir the mixture at room temperature for 1 hour. The solution should turn a characteristic deep blue/green, indicating the formation of the chiral cationic copper complex.

  • Drying: Add activated 4Å molecular sieves to ensure absolute dryness.

Phase B: Substrate Addition & Cycloaddition

Safety Alert: Butadiene is a flammable gas. This step requires a sealed pressure tube or autoclave rated for moderate pressure.

  • Substrate Loading: Add Methyl 2-acetamidoacrylate (1.0 equiv) to the catalyst solution. Stir for 15 minutes to allow bidentate coordination (substrate binds to Cu via ester carbonyl and amide carbonyl).

  • Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Low temperature is essential for maximizing enantiomeric excess (ee).

  • Diene Condensation: Condense 1,3-butadiene gas (excess, ~5 equiv) into a separate pre-cooled graduated cylinder (-78°C), then transfer it via cannula into the reaction vessel.

  • Reaction: Seal the vessel. Allow the temperature to rise slowly to -20°C and stir for 24–48 hours.

    • Monitoring: Monitor consumption of the acrylate by TLC (EtOAc/Hexane 1:1) or 1H NMR (disappearance of vinyl protons at

      
       5.8 and 6.6 ppm).
      
Phase C: Work-up & Purification
  • Quench: Open the vessel (vent excess butadiene into a fume hood trap) and quench the mixture with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Drying: Dry combined organic layers over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (4:1

      
       1:1).
      
    • Product: The N-acetyl protected ester is obtained as a white solid or colorless oil.

Phase D: Deprotection (Optional)

To obtain the free amine (if required):

  • Treat the N-acetyl intermediate with 2M HCl/MeOH at reflux for 2 hours (careful monitoring to avoid ester hydrolysis) or use enzymatic deacylation (Acylase I) for milder conditions.

Quality Control & Validation

Enantiomeric Excess Determination

The enantiomeric purity is the critical quality attribute (CQA) for this synthesis.

  • Method: Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane/Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide absorption).

  • Expectation: The (1R) enantiomer typically elutes distinct from the (1S). Compare against a racemic standard prepared by mixing equal parts of the product from a non-catalyzed thermal Diels-Alder reaction.

Structural Confirmation (NMR Data)
  • 1H NMR (400 MHz, CDCl₃):

    • 
       5.75 (m, 2H, alkene -CH=CH-).
      
    • 
       3.75 (s, 3H, -COOCH₃).
      
    • 
       2.60 (d, 1H, ring proton).
      
    • 
       1.95 (s, 3H, -NHCOCH₃).
      
    • 
       2.0-2.8 (m, 4H, ring methylene protons).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Polymerization of acrylateAdd a radical inhibitor (e.g., hydroquinone) during the reaction.
Low ee (<80%) Temperature too highMaintain -40°C or lower; ensure strict temperature control.
Low ee (<80%) Moisture in catalystReactivate molecular sieves; ensure Cu(OTf)₂ is anhydrous.
No Reaction Catalyst poisoningEnsure butadiene is free of polymerization inhibitors (TBC) or use excess catalyst.

Workflow Visualization

Workflow Start Start: Raw Materials CatPrep Catalyst Prep: Cu(OTf)2 + (S,S)-Box DCM, 1h Start->CatPrep SubstrateAdd Add Methyl 2-acetamidoacrylate Cool to -78°C CatPrep->SubstrateAdd DieneAdd Add 1,3-Butadiene (5 eq) Seal Vessel SubstrateAdd->DieneAdd Reaction Reaction: -20°C, 48h DieneAdd->Reaction QC_TLC QC: TLC Check Acrylate Consumed? Reaction->QC_TLC QC_TLC->Reaction No (Extend Time) Workup Quench (NaHCO3) Extract (DCM) QC_TLC->Workup Yes Purification Flash Chromatography Hex/EtOAc Workup->Purification FinalQC Final QC: Chiral HPLC (>95% ee) NMR Purification->FinalQC

Figure 2: Operational workflow for the asymmetric synthesis batch process.

References

  • Evans, D. A., et al. (1999). "Chiral bis(oxazoline)copper(II) complexes as Lewis acid catalysts for the enantioselective Diels-Alder reaction." Journal of the American Chemical Society. Link

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

    
    -amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry. Link
    
  • Ager, D. J., et al. (2001). "The Synthesis of Unnatural Amino Acids." Current Opinion in Drug Discovery & Development.
  • Ohfune, Y., & Shinada, T. (2003). "Enantio- and Diastereoselective Synthesis of Cyclic

    
    -Amino Acids." European Journal of Organic Chemistry. Link
    
  • Sigma-Aldrich. "Methyl 2-acetamidoacrylate Product Specification." Link

Sources

Application Note: Asymmetric Synthesis of Cyclohexene Amino Acids via Diels-Alder Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-precision synthesis of cyclohexene-based amino acids (cAAs) using asymmetric Diels-Alder (DA) cycloaddition. It prioritizes atom economy, stereochemical control, and scalable methodologies relevant to drug discovery (e.g., peptidomimetics, neuraminidase inhibitors).

Abstract & Strategic Overview

Cyclohexene amino acids (cAAs) serve as critical "constrained" building blocks in medicinal chemistry. By restricting the conformational freedom of the peptide backbone, cAAs can lock bioactive conformations, enhance proteolytic stability, and improve receptor selectivity.

While traditional syntheses often rely on the functionalization of existing rings (e.g., shikimic acid derivatives), the Diels-Alder (DA) cycloaddition offers a superior de novo approach. It allows for the simultaneous construction of the carbocyclic core and the establishment of up to four contiguous stereocenters.[1]

This guide details two complementary protocols:

  • The "Direct" Route (Nitro-Diels-Alder): Utilizing 2-nitroacrylates as "masked" amino acid equivalents to generate quaternary

    
    -amino acids.
    
  • The "Scaffold" Route (Cu-BOX Catalysis): Utilizing Evans' chiral Lewis Acid complexes to synthesize

    
    - or 
    
    
    
    -amino acid precursors with high enantiomeric excess (ee).
Mechanistic Foundation: Frontier Molecular Orbital (FMO) Theory

Success in these protocols relies on lowering the LUMO energy of the dienophile.

  • Catalysis: Chiral Lewis Acids (CLA) coordinate to the dienophile carbonyl/nitro group, lowering the LUMO and creating a chiral pocket that discriminates between the Re and Si faces.

  • Selectivity: The reaction typically proceeds via an Endo transition state (secondary orbital overlap), but bulky Lewis acids can enforce Exo selectivity depending on the ligand architecture.

Experimental Protocols

Protocol A: Direct Synthesis of Quaternary -cAA Precursors (Nitro-Diels-Alder)

Objective: Synthesis of 1-amino-3-cyclohexene-1-carboxylic acid derivatives. Rationale: 2-Nitroacrylates are highly reactive dienophiles. The nitro group serves as a masked amine (reducible to


) and is sufficiently electron-withdrawing to activate the alkene without requiring extreme temperatures.
Materials
  • Diene: Cyclopentadiene (freshly cracked) or Isoprene.

  • Dienophile: Ethyl 2-nitroacrylate (generated in situ or freshly prepared; polymerizes on standing).

  • Catalyst: Cu(II)-Bis(oxazoline) complex ₂.[2]

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Catalyst Preparation (The "Active Species"):

    • In a flame-dried Schlenk flask under

      
      , dissolve 
      
      
      
      -t-Bu-bis(oxazoline) ligand (1.1 equiv) and
      
      
      (1.0 equiv, 5-10 mol% load) in anhydrous DCM.
    • Stir for 1 hour at room temperature. The solution should turn a deep blue/green, indicating complex formation.

    • Critical: Add activated 4Å molecular sieves. Water acts as a competitive ligand and kills enantioselectivity.

  • Dienophile Activation:

    • Cool the catalyst suspension to -78°C (dry ice/acetone bath).

    • Add Ethyl 2-nitroacrylate (1.0 equiv) dropwise.

    • Observation: A color change often indicates coordination of the nitro/carbonyl oxygen to the Copper center.

  • Cycloaddition:

    • Add the Diene (1.5 - 2.0 equiv) slowly along the flask wall to pre-cool it before mixing.

    • Stir at -78°C for 12–24 hours. Monitor by TLC (stain with KMnO4; product shows distinct Rf from starting material).

    • Note: If reaction is sluggish, warm slowly to -20°C, but be aware that ee% may erode at higher temperatures.

  • Workup & Purification:

    • Filter through a plug of silica gel to remove the copper catalyst.

    • Concentrate the filtrate in vacuo.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Post-Cycloaddition Modification (Nitro Reduction):

    • Dissolve the nitro-adduct in EtOH/Acetic Acid (10:1).

    • Add Zinc dust (10 equiv) at 0°C. Stir vigorously for 2 hours.

    • Filter and neutralize. This yields the

      
      -amino ester .
      
Data Output: Expected Results
ParameterValue RangeNotes
Yield (Cycloaddition) 75 - 92%Dependent on diene volatility and purity.
Endo:Exo Ratio > 90:10Nitro group typically favors Endo via secondary orbital interactions.
Enantioselectivity (ee) 90 - 98%Highly dependent on temperature (-78°C is optimal).
Protocol B: Enantioselective Synthesis via N-Acryloyl Oxazolidinones (Evans/Johnson Method)

Objective: Synthesis of chiral cyclohexene carboxylic acids (precursors to


-cAAs via Curtius rearrangement).
Rationale:  N-enoyloxazolidinones are stable, "privileged" substrates for Cu-BOX catalysis. The two-point binding (chelation) to Copper ensures rigid stereocontrol.
Experimental Workflow Diagram (Graphviz)

DielsAlderWorkflow cluster_prep Phase 1: Catalyst & Substrate Prep cluster_rxn Phase 2: Asymmetric Cycloaddition cluster_post Phase 3: Functionalization to Amino Acid CAT Cu(OTf)2 + Ligand (Cu-BOX Complex) ACT Activated Complex (Square Planar Intermediate) CAT->ACT Coordination SUB Dienophile (N-Acryloyl Oxazolidinone) SUB->ACT Chelation TS Transition State (Endo-Selective) ACT->TS -78°C DIENE Diene (Cyclopentadiene/Isoprene) DIENE->TS ADDUCT Chiral Cycloadduct (Imide) TS->ADDUCT Stereoselective Bond Formation HYD Hydrolysis (LiOH/H2O2) ADDUCT->HYD Auxiliary Removal ACID Chiral Carboxylic Acid HYD->ACID CURT Curtius Rearrangement (DPPA, tBuOH) ACID->CURT Stereoretentive FINAL Protected Amino Acid (Boc-Amine) CURT->FINAL

Caption: Workflow for the Cu(II)-catalyzed asymmetric synthesis of cyclohexene amino acids, illustrating the path from catalyst activation to the final Curtius rearrangement.

Protocol Steps
  • Complexation: Mix

    
     and 
    
    
    
    (1:1.1) in DCM for 1h. Add 4Å MS.
  • Substrate Addition: Add N-acryloyl-2-oxazolidinone. The carbonyls chelate the Cu, forming a rigid square-planar complex.

  • Reaction: Add diene at low temperature.

  • Hydrolysis (Auxiliary Removal):

    • Treat the adduct with

      
       and 
      
      
      
      in THF/Water at 0°C.
    • Why Peroxide? It cleaves the imide bond selectively without epimerizing the

      
      -center, yielding the free carboxylic acid.
      
  • Curtius Rearrangement (Acid

    
     Amine): 
    
    • Treat the carboxylic acid with Diphenylphosphoryl azide (DPPA) and Triethylamine in refluxing toluene (or t-Butanol for Boc-protection).

    • This converts the

      
       to 
      
      
      
      with retention of stereochemistry , yielding the cyclic amino acid.

Troubleshooting & Optimization

The following table summarizes common failure modes and validated corrective actions based on FMO theory and experimental precedent.

IssueProbable CauseCorrective Action
Low Enantioselectivity (<80% ee) Water contaminationFlame-dry glassware; use fresh 4Å MS; ensure solvent is distilled from

.
Low Enantioselectivity Counter-ion interferenceSwitch from

to

. Non-coordinating anions (SbF6) tighten the catalyst-substrate ion pair.
Poor Yield / No Reaction Catalyst poisoningEnsure diene is free of amine stabilizers or peroxides. Crack cyclopentadiene immediately before use.
Epimerization Basic workup conditionsDuring hydrolysis of the auxiliary, keep temperature <0°C. Use

(LiOH + H2O2) rather than strong bases.

References

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000).[3] Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649. Link

  • Corey, E. J. (2002). Catalytic Enantioselective Diels-Alder Reactions: Methods, Mechanistic Fundamentals, Applications, and Reviews. Angewandte Chemie International Edition, 41(10), 1650–1667. Link

  • Jørgensen, K. A. (2000). Catalytic Asymmetric Hetero-Diels-Alder Reactions of Carbonyl Compounds and Imines.[2] Angewandte Chemie International Edition, 39(20), 3558–3588. Link

  • Kozmin, S. A., & Rawal, V. H. (1997).[4] Preparation and Diels-Alder Reactions of 1-Amino-3-siloxy-1,3-butadienes. Journal of Organic Chemistry, 62(16), 5252–5253. Link

  • Palomo, C., Oiarbide, M., & García, J. M. (2002). Current Perspectives on Nitroalkenes in Asymmetric Synthesis. Chemistry – A European Journal, 8(16), 3644–3657. Link

Sources

Bucherer-Bergs reaction for cyclic amino acid synthesis

Strategic Synthesis of Cyclic -Amino Acids via the Bucherer-Bergs Reaction[1]

Executive Summary

The synthesis of conformationally restricted

Bucherer-Bergs reaction

This guide details the mechanistic underpinnings, safety-critical protocols, and downstream hydrolysis workflows necessary to convert cyclic ketones into defined stereoisomeric amino acids.

Mechanistic Insight & Stereochemical Control[1][2]

Unlike the Strecker synthesis, which is governed by the kinetics of cyanide addition to an imine, the Bucherer-Bergs reaction proceeds through a series of reversible equilibria. This allows the system to funnel intermediates toward the thermodynamically most stable product: the hydantoin.

The "Munday Rule" (Stereoselectivity)

For 4-substituted cyclohexanones, the stereochemical outcome is predictable and distinct:

  • Strecker Synthesis (Kinetic Control): Cyanide attacks from the axial position (less hindered). Result: Equatorial Amine (trans to 4-substituent).

  • Bucherer-Bergs (Thermodynamic Control): The bulky hydantoin ring equilibrates to place its C4-carbonyl group in the equatorial position to minimize 1,3-diaxial interactions. This forces the C-N bond (the amine origin) into the Axial position. Result: Axial Amine (cis to 4-substituent).

Application Note: Use Bucherer-Bergs when the target SAR requires the amino group to occupy the axial (more sterically congested) vector.

Pathway Visualization

The following diagram illustrates the reversible cascade leading to the hydantoin and its subsequent hydrolysis.

BuchererBergsMechanismcluster_stereoStereochemical DivergenceKetoneCyclic Ketone(Starting Material)CyanohydrinCyanohydrin(Intermediate)Ketone->Cyanohydrin+ KCN, (NH4)2CO3AminonitrileAminonitrile(Strecker Intermediate)Cyanohydrin->Aminonitrile+ NH3, - H2O(Reversible)CarbamicAcidCyanocarbamic AcidAminonitrile->CarbamicAcid+ CO2Oxazolidinone5-imino-oxazolidin-2-oneCarbamicAcid->OxazolidinoneCyclizationIsocyanateIsocyanate IntermediateOxazolidinone->IsocyanateRing OpeningHydantoin5,5-Disubstituted Hydantoin(Thermodynamic Product)Isocyanate->HydantoinRecyclization(Irreversible Step)AminoAcidCyclic alpha-Amino Acid(Final Product)Hydantoin->AminoAcidHydrolysis(NaOH or Ba(OH)2, Heat)

Figure 1: The Bucherer-Bergs reaction pathway.[1][2][3][4][5][6][7] Note that the reversibility of early steps allows equilibration to the thermodynamic hydantoin product.

Experimental Protocols
Phase A: Synthesis of the Hydantoin Scaffold

This protocol uses a standard 1:2:4 molar ratio to ensure complete conversion and buffering.

Reagents:

  • Cyclic Ketone (1.0 equiv)

  • Potassium Cyanide (KCN) (2.0 equiv) [DANGER]

  • Ammonium Carbonate

    
     (4.0 equiv)[4]
    
  • Solvent: 50% Ethanol/Water (v/v)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone in 50% EtOH/Water (concentration ~0.5 M).

  • Reagent Addition: Add ammonium carbonate. The solution may become opaque.

  • Cyanide Addition: Carefully add KCN. Note: Ensure the system is basic (pH > 9) before adding cyanide to prevent HCN evolution.

  • Reaction: Heat the mixture to 60–70°C for 12–24 hours.

    • Observation: The reaction typically releases

      
       and 
      
      
      . Do not seal the vessel tightly unless using a rated pressure tube; a reflux condenser with a scrubber trap is preferred.
  • Workup:

    • Cool the mixture to

      
      .
      
    • The hydantoin often precipitates as a white solid.

    • If no precipitate forms, concentrate the ethanol fraction under reduced pressure (rotary evaporator with bleach trap).

    • Acidify the aqueous residue carefully with concentrated HCl to pH ~2. Caution: Perform in a fume hood; residual cyanide will generate HCN gas.[8]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from EtOH/Water.

Phase B: Hydrolysis to the Amino Acid

Hydantoins are exceptionally stable. Hydrolysis requires harsh conditions. Two methods are presented:

Method 1: Barium Hydroxide (Recommended for Water-Soluble Amino Acids)

  • Why:

    
     allows for easy salt removal. Upon neutralization with 
    
    
    ,
    
    
    precipitates, leaving the free amino acid in solution.
  • Protocol:

    • Suspend Hydantoin (1.0 equiv) and

      
       (1.5–2.0 equiv) in water.
      
    • Heat in a sealed pressure vessel (bomb) at 120–150°C for 12–48 hours. Note: Atmospheric reflux is often insufficient for sterically hindered hydantoins.

    • Cool and filter any insoluble solids.

    • Treat the filtrate with stoichiometric

      
       or bubble 
      
      
      through it to precipitate
      
      
      or
      
      
      .
    • Filter (Celite pad) and lyophilize the filtrate to obtain the amino acid.

Method 2: Sodium Hydroxide (General Purpose)

  • Why: Cheaper, but desalting is difficult.

  • Protocol:

    • Heat Hydantoin in 3M NaOH (5–10 equiv) at reflux or in a pressure vessel (150°C).

    • Monitor by LCMS for disappearance of the hydantoin peak.

    • Purify using Ion Exchange Chromatography (e.g., Dowex 50W) to separate the amino acid from excess

      
       salts.
      
Data & Decision Matrix

Table 1: Method Comparison for Cyclic Amino Acid Synthesis

FeatureStrecker SynthesisBucherer-Bergs Reaction
Primary Control KineticThermodynamic
Stereochemistry (4-sub-cyclohexyl) Equatorial Amine (Trans)Axial Amine (Cis)
Intermediate Stability Aminonitrile (labile)Hydantoin (very stable)
Purification Often requires chromatographyHydantoin often crystallizes
Atom Economy HighModerate (loss of CO2/NH3)
Hydrolysis Difficulty Moderate (Nitrile

Acid)
High (Hydantoin

Acid)
Safety & Handling: The Cyanide Firewall

Working with KCN requires a "Zero-Error" mindset.

Engineering Controls:

  • Scrubbers: All reaction off-gassing must pass through a bleach (10% sodium hypochlorite) or strong base (NaOH) scrubber to neutralize HCN.

  • pH Monitoring: Never allow the reaction pH to drop below 9.0 while cyanide is present.

Emergency Protocol:

  • Antidote: Ensure an amyl nitrite kit or hydroxocobalamin (Cyanokit) is immediately accessible.

  • Waste: Quench all cyanide-containing aqueous waste with bleach at pH > 10.[8][9] Let stand for 24 hours before disposal.

  • Spills: Do not use acid. Cover with solid soda ash or lime, then treat with bleach solution.

Troubleshooting Guide

Issue: Low Yield of Hydantoin

  • Cause: Loss of volatile reagents (

    
    /
    
    
    ).
  • Fix: Use a sealed pressure tube (behind a blast shield) instead of open reflux to keep the equilibrium shifted toward the product.

Issue: Incomplete Hydrolysis

  • Cause: Steric hindrance of the spiro-ring.[1][2]

  • Fix: Increase temperature to 170°C using a microwave reactor or steel bomb. Switch from NaOH to

    
     (acidic hydrolysis) if the substrate is base-sensitive, though this is rarer.
    

Issue: "Oiling Out" during Workup

  • Cause: Product is not crystallizing.

  • Fix: The hydantoin might be soluble in the ethanol mix. Evaporate ethanol completely. If oil persists, scratch the flask or seed with a crystal.

References
  • Mechanism & Stereochemistry (The "Munday Rule"): Edward, J. T., & Jitrangsri, C. (1975).[2] Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry. [Link]

  • Livak, J. E., et al. (1950). Method for production of amino acids (Patent US2557920A).
  • Cyanide Safety Standards: Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. [Link]

  • Comprehensive Reaction Overview: Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link][2][4][5]

Application Note: Leveraging Methyl Amino Cyclohexenecarboxylate Scaffolds for Next-Generation Neuraminidase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

The methyl amino cyclohexenecarboxylate scaffold represents a privileged pharmacophore in antiviral medicinal chemistry, serving as the structural backbone for neuraminidase inhibitors (NAIs) such as Oseltamivir (Tamiflu®). This six-membered carbocyclic ring is designed to mimic the oxocarbenium ion transition state of sialic acid during hydrolysis by viral neuraminidase (NA).

This guide details the protocols for utilizing this scaffold in drug discovery, specifically focusing on Structure-Activity Relationship (SAR) expansion , chemical activation (prodrug hydrolysis) , and biological validation via enzymatic and cellular assays.

Expert Insight: The Ester-Acid Duality

CRITICAL: Researchers often misinterpret negative data when screening this scaffold. The methyl (or ethyl) ester functionality at the C-1 position renders the molecule a prodrug . It is inactive against the neuraminidase enzyme in vitro until hydrolyzed to the free carboxylate. However, the ester is required for cellular permeability in in vivo or cell-based models.

Mechanism of Action & Chemical Biology

The scaffold functions as a transition-state analog. Influenza NA cleaves terminal sialic acid residues from host cell receptors, facilitating viral release.[1][2] The cyclohexene ring forces the molecule into a semi-planar conformation, mimicking the 2,3-dehydro-sialic acid transition state.

DOT Diagram: Mechanism of Inhibition

G Virus Influenza Virion Receptor Host Sialic Acid Receptor Virus->Receptor Bound via HA NA Neuraminidase (NA) Enzyme Virus->NA Expresses Cleavage Hydrolysis of Sialic Acid NA->Cleavage Catalyzes Scaffold Cyclohexene Scaffold (Inhibitor) Scaffold->NA Competes with Substrate Block Inhibition Complex (Scaffold binds Active Site) Scaffold->Block Forms High-Affinity Bond Release Viral Release & Spread Cleavage->Release Enables Block->Cleavage PREVENTS Block->Release HALTS

Figure 1: Mechanism of Action. The cyclohexene scaffold competitively binds the NA active site, preventing sialic acid cleavage and halting viral propagation.

Protocol A: Chemical Activation (Ester Hydrolysis)

Purpose: To convert the inactive methyl ester scaffold into the bioactive carboxylate species for enzymatic screening.

Materials
  • Methyl amino cyclohexenecarboxylate derivative (Test Compound)

  • 1M Sodium Hydroxide (NaOH)

  • 1M Hydrochloric Acid (HCl)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • LC-MS grade Methanol

Procedure
  • Dissolution: Dissolve 10 mg of the methyl ester scaffold in minimal Methanol (e.g., 500 µL).

  • Saponification: Add 1.0 equivalent of 1M NaOH.

  • Incubation: Stir at Room Temperature (RT) for 1–2 hours. Monitor via TLC or LC-MS for disappearance of the ester peak (M+14 mass shift).

  • Neutralization: Carefully adjust pH to 7.4 using 1M HCl.

    • Note: Excess acid can protonate the amine, affecting solubility.

  • Quantification: Adjust final volume with PBS to achieve a 10 mM stock solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Enzymatic Inhibition Assay (MUNANA)

Purpose: To determine the IC50 of the activated scaffold against Influenza Neuraminidase. This is the gold-standard fluorescence assay.

Materials
  • Enzyme: Influenza Virus (inactivated) or Recombinant NA.

  • Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[3][4][5]

  • Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.

  • Stop Solution: 0.1 M Glycine buffer (pH 10.7) in 25% Ethanol.

  • Control: Oseltamivir Carboxylate (active form).[6]

Step-by-Step Workflow
  • Preparation:

    • Prepare 200 µM MUNANA substrate in Assay Buffer.[4]

    • Dilute viral source to an activity level that yields ~1000 RFU (Relative Fluorescence Units) in 60 mins (titration required beforehand).

  • Inhibitor Dilution:

    • Perform a 1:3 serial dilution of the hydrolyzed scaffold (from Protocol A) in Assay Buffer. Range: 1000 nM down to 0.01 nM.

  • Incubation (Binding Phase):

    • Add 50 µL of diluted Virus/Enzyme to 50 µL of Inhibitor in a black 96-well plate.

    • Incubate for 30 minutes at 37°C to allow scaffold binding.

  • Reaction Start:

    • Add 50 µL of 200 µM MUNANA substrate to all wells.[4]

  • Kinetic Phase:

    • Incubate for 60 minutes at 37°C.

  • Termination & Read:

    • Add 100 µL of Stop Solution.[4] (High pH enhances 4-MU fluorescence).

    • Read Fluorescence: Excitation 365 nm / Emission 450 nm.

Data Analysis Formula

Calculate % Inhibition using the following logic:



Plot log[Inhibitor] vs. % Inhibition to derive IC50.

Protocol C: Cell-Based Viral Reduction (Plaque Assay)

Purpose: To validate the scaffold's ability to cross cell membranes and inhibit viral replication in a biological system. Note: Use the Methyl Ester (Prodrug) form here to ensure membrane permeability.

Materials
  • Cells: MDCK (Madin-Darby Canine Kidney) cells.[3][6]

  • Virus: Influenza A (H1N1 or H3N2).

  • Medium: DMEM + TPCK-Trypsin (required for HA cleavage).

  • Overlay: 0.8% Agarose in medium.

Procedure
  • Seeding: Seed MDCK cells in 6-well plates; grow to 90% confluency.

  • Infection: Wash cells with PBS. Infect with ~50-100 PFU (Plaque Forming Units) of virus for 1 hour at 37°C.

  • Treatment: Remove viral inoculum. Add Agarose Overlay containing the Methyl Ester Scaffold at varying concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Incubation: Incubate for 48–72 hours at 37°C / 5% CO₂.

  • Fixation & Staining:

    • Remove agarose plug.

    • Fix with 4% Formaldehyde.

    • Stain with Crystal Violet (0.1%).

  • Counting: Count plaques (clear zones).

    • Success Metric: Significant reduction in plaque size or number compared to untreated control.

Experimental Workflow & Decision Tree

This diagram illustrates the logical flow from chemical synthesis to lead selection.

DOT Diagram: Screening Workflow

Workflow Start Methyl Amino Cyclohexenecarboxylate Scaffold Deriv Chemical Derivatization (R-Group Optimization) Start->Deriv Split Form? Deriv->Split Ester Ester Form (Prodrug) Split->Ester Permeability Acid Hydrolyzed Acid (Active) Split->Acid Affinity CellAssay Cell-Based Assay (MDCK Plaque) Ester->CellAssay EnzAssay Enzymatic Assay (MUNANA) Acid->EnzAssay Decision Compare IC50 vs EC50 CellAssay->Decision EnzAssay->Decision Lead Lead Candidate Decision->Lead High Potency

Figure 2: Screening Workflow.[6] Parallel processing of the ester (cellular) and acid (enzymatic) forms is required for valid data.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
High IC50 in Enzyme Assay Used Methyl Ester form directly.Hydrolyze ester to carboxylate (Protocol A). The ester does not bind the active site.
High EC50 in Cell Assay Used Carboxylate form directly.Use the Methyl Ester. The charged carboxylate has poor membrane permeability.
High Background Fluorescence Incomplete Stop Solution addition.Ensure pH is >10.0; 4-MU fluorescence is pH-dependent.
No Inhibition (Resistant Strain) H274Y Mutation in Virus.Test against wild-type panel first. Modify scaffold at C-4 (guanidino group) or C-5 hydrophobic pocket.

References

  • Kim, C. U., et al. (1997). Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity. Journal of the American Chemical Society.

  • Centers for Disease Control and Prevention (CDC). (2016).[6] Influenza Virus Neuraminidase Inhibition Assay.

  • Moscona, A. (2005). Neuraminidase Inhibitors for Influenza. The New England Journal of Medicine.

  • World Health Organization (WHO). (2018). Manual for the laboratory diagnosis and virological surveillance of influenza.

  • Gubareva, L. V., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals.[3][5] Journal of Visualized Experiments.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Cyclic Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Cyclic Amino Acid Coupling Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Steric Challenge in Cyclic Peptides

As researchers, we often encounter the "steric wall" when synthesizing cyclic peptides or integrating constrained amino acids (e.g.,


-methylated residues, 

-disubstituted amino acids like Aib, or proline mimetics). Unlike linear synthesis, where the growing chain has degrees of freedom, cyclic coupling forces two sterically demanding termini together, often against significant entropic penalties.

This guide is designed to be your bench-side companion. It moves beyond standard protocols to address the why and how of troubleshooting difficult couplings, ensuring you can navigate these energy barriers with precision.

Part 1: Reagent Selection & Activation Strategies

Q1: Standard HATU/DIPEA coupling failed. What is the next logical step for a highly hindered -methylated junction?

Recommendation: Switch to Phosphonium salts (PyBrOP or PyAOP) or Oxyma-based activation .

  • The Logic: While HATU is the gold standard for general difficult couplings, it can suffer from guanidinylation of the

    
    -terminus (capping the chain) if the reaction is slow and excess reagent is used.[1][2] For sterically hindered secondary amines (
    
    
    
    -methyl amino acids), phosphonium reagents like PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) are superior because they generate an acid bromide intermediate, which is more reactive towards hindered nucleophiles than the OBt/OAt ester formed by HATU.
  • Alternative: COMU is a newer generation uronium reagent that incorporates Oxyma Pure.[2] It offers reactivity comparable to HATU but with higher solubility and lower epimerization risks.[3]

Q2: When should I consider Acyl Fluorides over active esters?

Recommendation: Use Acyl Fluorides (via TFFH ) when coupling extremely hindered


-disubstituted amino acids (e.g., Aib-to-Aib or Aib-to-

-Me).
  • The Mechanism: Acyl fluorides are small, highly electrophilic species that maintain reactivity even in sterically crowded environments where bulky active esters (like OAt/OBt) cannot effectively approach the nucleophile. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid directly into an acyl fluoride in situ.

Data Summary: Coupling Reagent Hierarchy
Reagent ClassExamplesBest ForSteric PowerRacemization Risk
Carbodiimide DIC, EDCStandard couplings, preventing racemization (w/ Oxyma)LowLow (w/ additives)
Uronium HATU, HCTUDifficult sequences, aggregation breakingHighModerate (Base dependent)
Phosphonium PyBOP, PyAOPCyclization,

-methylated residues
Very HighLow
Acid Halide TFFH, BTFFHExtreme steric hindrance (Aib, Aib-Pro)Maximum Low

Part 2: Solvent Systems & Physical Conditions

Q3: My resin is swelling poorly, and the coupling is stalling. Should I change solvents?

Recommendation: Yes. Replace DMF with NMP (N-Methyl-2-pyrrolidone) or use a binary solvent system.[4][5]

  • Troubleshooting: DMF is standard, but NMP has a higher dipole moment and better solvates hydrophobic, aggregated peptide chains. For "difficult sequences" (often noted by resin clumping), a mixture of NMP/DMSO (9:1) or DCM/DMF (1:1) can disrupt beta-sheet aggregation (structure-breaking), making the

    
    -terminus accessible.
    
Q4: How effective is microwave irradiation for these hindered couplings?

Recommendation: It is often the deciding factor. Use Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) at 50°C to 75°C .

  • Mechanism: Thermal energy helps overcome the activation energy barrier imposed by steric bulk. Microwave irradiation provides rapid, uniform heating that is more efficient than conventional heating blocks.

  • Caution: Avoid temperatures >50°C for Cysteine or Histidine to prevent racemization. For Oxyma/DIC couplings, 75°C is generally safe and highly effective.

Part 3: Visualization of Decision Logic

The following decision tree guides you through selecting the optimal coupling strategy based on the specific steric challenge you are facing.

CouplingLogic Start Start: Difficult Coupling CheckHindrance Analyze Steric Hindrance Start->CheckHindrance LowMed Mod. Hindrance (e.g., Val, Ile) CheckHindrance->LowMed High High Hindrance (e.g., N-Me, Pro-Pro) CheckHindrance->High Extreme Extreme Hindrance (e.g., Aib-Aib, N-Me-N-Me) CheckHindrance->Extreme Standard 1. HATU or COMU 2. Double Couple LowMed->Standard Protocol A Phosphonium 1. PyAOP or PyBrOP 2. Microwave (50-75°C) High->Phosphonium Protocol B Fluoride 1. TFFH (Acyl Fluoride) 2. Extended Time (2h+) Extreme->Fluoride Protocol C

Caption: Decision matrix for selecting coupling reagents based on amino acid steric hindrance levels.

Part 4: Advanced Protocols & Troubleshooting

Protocol: TFFH-Mediated Acyl Fluoride Coupling

Use this for the most stubborn couplings where HATU fails.[4]

  • Preparation:

    • Amino Acid: 4.0 equiv relative to resin loading.[4]

    • Reagent: TFFH (4.0 equiv).

    • Base: DIPEA (8.0 equiv).[4]

    • Solvent: Anhydrous DCM or DMF.[4]

  • Activation (In Situ):

    • Dissolve the Fmoc-Amino Acid and TFFH in the solvent under nitrogen.

    • Add DIPEA.[4][6]

    • Critical: Allow to activate for only 2-3 minutes . (Acyl fluorides are reactive; prolonged activation is not necessary and may lead to hydrolysis if wet).

  • Coupling:

    • Add the solution to the resin.[4][5][7]

    • Agitate for 60–120 minutes .

  • Monitoring:

    • Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). If positive, proceed to a second coupling using a different solvent (e.g., switch from DMF to NMP).

Q5: How do I monitor the reaction completion for Proline or N-methylated residues?

Answer: The standard Kaiser (Ninhydrin) test does not work for secondary amines (Proline,


-methyl).
  • Use the Chloranil Test: A positive result (presence of free secondary amine) turns the beads blue .

  • Use the Isatin Test: Specific for Proline. A positive result turns the beads blue .

  • Micro-Cleavage: The most reliable method is to cleave a small amount of resin (2-5 mg) and analyze via LC-MS to check for the mass of the uncoupled sequence (deletion product).

Part 5: Preventing Side Reactions

Racemization Control

Steric hindrance requires stronger activation, which increases the risk of racemization (loss of chirality).

  • The Fix: Use Oxyma Pure instead of HOBt. Oxyma is less explosive and superior at suppressing racemization.[8]

  • Base Choice: Replace DIPEA with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker, non-nucleophilic base that significantly reduces base-catalyzed epimerization during slow couplings.

Workflow: The "Double Coupling" Strategy

For cyclic constraints, a single coupling is rarely sufficient. Adopt this standard workflow:

Workflow Step1 Coupling 1 (HATU/DIPEA, 1h) Wash1 Wash (DMF) Step1->Wash1 Test QC Test (Chloranil/Isatin) Wash1->Test Step2 Coupling 2 (PyAOP/Collidine, 2h) Test->Step2 Positive (Incomplete) Proceed Next Cycle Test->Proceed Negative (Complete) Step2->Proceed

Caption: Iterative double-coupling workflow to ensure high yield in sterically hindered sequences.

References

  • Albericio, F., & Bomer, J. M. (2025). Coupling Reagents for Sterically Hindered Amino Acids. BenchChem Technical Notes.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Merck Millipore. (2024). Novabiochem® Coupling Reagents: Overcoming Steric Hindrance.

  • CEM Corporation. (2015). Microwave-Assisted Peptide Synthesis: Chapter 5. Royal Society of Chemistry.

  • AltaBioscience. (2024). Peptide Cyclisation Methods and Challenges.

Sources

Technical Support Center: Asymmetric Strecker Synthesis of Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational 🟢 Ticket Queue: OPEN Subject: Optimization of Yield & Stereocontrol for


-Quaternary Cyclic Amino Acids

System Overview & Architecture

Welcome to the Technical Support Hub for Asymmetric Strecker Synthesis. This guide addresses the specific challenges of synthesizing cyclic


-amino acids  (e.g., 1-aminocyclohexanecarboxylic acid derivatives). Unlike simple aldimine Strecker reactions, these substrates require the formation of a quaternary stereocenter  from a cyclic ketimine, introducing significant steric strain and reversibility issues.
The Core Challenge: The "Reversibility Trap"

The addition of cyanide to a cyclic ketimine is chemically reversible (Retro-Strecker). High yields depend not just on the forward rate (


), but on suppressing the reverse reaction (

) and preventing racemization during the subsequent hydrolysis.
Decision Matrix: Select Your Protocol

Before troubleshooting, verify you are using the correct "Operating System" for your substrate.

Strecker_Decision_Matrix Figure 1: Protocol Selection Logic for Cyclic Ketimines Start START: Substrate Analysis Substrate Is the Cyclic Ketone Sterically Hindered? Start->Substrate Scale Target Scale? Substrate->Scale Moderate Auxiliary ROUTE A: Chiral Auxiliary (Ellman Sulfinimine) Substrate->Auxiliary High (e.g., Adamantanone) Scale->Auxiliary > 100g (Process) Catalytic ROUTE B: Organocatalysis (Jacobsen Thiourea) Scale->Catalytic < 10g (R&D) Auxiliary_Adv Pros: High dr, Robust Cons: Stoichiometric waste Auxiliary->Auxiliary_Adv Catalytic_Adv Pros: Atom Economy Cons: Sensitivity to moisture Catalytic->Catalytic_Adv

Standard Operating Procedures (SOPs)

Protocol A: The Ellman Sulfinimine Route (High Reliability)

Best for: Difficult substrates, large scale, and absolute stereocontrol.

Mechanism: Condensation of tert-butanesulfinamide with a cyclic ketone yields a chiral sulfinyl ketimine. The rigid S-N bond directs cyanide attack to the less hindered face.

Step-by-Step Workflow:

  • Ketimine Formation:

    • React cyclic ketone (1.0 equiv) with (S)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)

      
       (2.0 equiv) in THF.
      
    • Critical: Ti(OEt)

      
       acts as both Lewis acid and water scavenger.
      
  • Cyano-Addition (The Strecker Step):

    • Reagent: Et

      
      AlCN (generated in situ or commercial) or TMSCN + Lewis Acid.
      
    • Condition: Cool to -78°C in Toluene or DCM. Add Et

      
      AlCN (1.5 equiv).
      
    • Additives: If using TMSCN, add i-PrOH (1.0 equiv) to modulate Lewis acidity and improve diastereoselectivity (dr).

  • Hydrolysis:

    • Treat the resulting sulfinyl amino nitrile with 6N HCl at reflux to cleave both the auxiliary and the nitrile.

Data Summary: Optimization Parameters

ParameterRecommended SettingWhy?
Solvent Toluene or DCMNon-coordinating solvents maximize tight ion-pairing for stereocontrol.
Lewis Acid Et

AlCN or Gd(OiPr)

Aluminum creates a rigid "chair-like" transition state; Gadolinium is milder for sensitive groups.
Temperature -78°C to -40°CKinetic control is essential to prevent equilibration of diastereomers.
Protocol B: The Jacobsen Thiourea Route (Catalytic)

Best for: Atom economy, milder hydrolysis conditions.

Mechanism: A bifunctional thiourea catalyst activates the ketimine (via H-bonding) and the cyanide source simultaneously.

Step-by-Step Workflow:

  • Imine Prep: Pre-form the

    
    -benzyl or 
    
    
    
    -allyl ketimine (dehydrating conditions).
  • Catalyst Loading: Add Jacobsen’s amido-thiourea catalyst (5 mol%) in Toluene.

  • Activation:

    • Cool to -30°C.

    • Add TMSCN (1.2 equiv) and a proton source (e.g., MeOH or PhOH, 1.0 equiv).

    • Note: The proton source generates HCN in situ within the chiral pocket.

  • Workup: Quench with dilute bicarbonate.

Troubleshooting & Diagnostics (FAQ)

Ticket #1: "My Yield is High, but Diastereoselectivity (dr) is Low."

Diagnosis: Thermodynamic Equilibration. The Strecker reaction is reversible. If the reaction warms up or runs too long, the kinetic product (often the desired one) equilibrates to the thermodynamic mixture (usually 1:1 for cyclic quaternary centers).

Corrective Actions:

  • The "Crash Out" Method: For Ellman imines, use a solvent where the major diastereomer is insoluble. This drives the equilibrium forward via Crystallization-Induced Diastereomer Transformation (CIDT).

  • Lower Temperature: Drop from -40°C to -78°C.

  • Quench Rapidly: Do not let the reaction sit during workup. Quench with acetic acid at -78°C before warming.

Ticket #2: "The Nitrile Won't Hydrolyze to the Acid."

Diagnosis: Steric Shielding. In cyclic


-disubstituted amino acids, the nitrile is protected by the ring bulk. Standard acid hydrolysis often fails or stops at the amide.

Corrective Actions:

  • The Two-Step Pincer:

    • Step 1: Oxidative hydrolysis. Use H

      
      O
      
      
      
      / K
      
      
      CO
      
      
      in DMSO to convert Nitrile
      
      
      Amide.
    • Step 2: Diazotization. Treat the amide with isoamyl nitrite in acidic methanol to convert Amide

      
       Ester/Acid.
      
  • The "Super-Acid" Mix: Use conc. HCl / HCOOH (1:1) at 100°C. The formic acid increases solubility and boiling point.

Ticket #3: "No Conversion of Cyclic Ketone to Ketimine."

Diagnosis: Titanium Aggregate Formation. Cyclic ketones are sterically hindered. The Ti(OEt)


 can oligomerize before activating the ketone.

Corrective Actions:

  • Switch Reagent: Use Ti(OiPr)

    
     (bulkier but more monomeric) or microwave irradiation.
    
  • Dehydrating Agents: Add CuSO

    
     (anhydrous) to the reaction mixture to push the equilibrium physically.
    

Mechanistic Visualization

Understanding the transition state is vital for fixing stereochemical drift.

Strecker_Mechanism Figure 2: Kinetic vs. Thermodynamic Control in Cyclic Strecker Synthesis Ketimine Cyclic Ketimine (Substrate) Complex Catalyst-Imine Complex Ketimine->Complex + Catalyst TS Transition State (Rigid Chair) Complex->TS + HCN/TMSCN Product_Kinetic Kinetic Product (Desired Enantiomer) TS->Product_Kinetic k1 (Fast, Low T) Product_Kinetic->Complex k-1 (Retro-Strecker) Product_Thermo Thermodynamic Product (Racemic/Mixed) Product_Kinetic->Product_Thermo Equilibration (High T, Long Time)

References

  • Ellman Sulfinimine Protocol

    • Davis, F. A., & Ellman, J. A. (1999). Asymmetric Synthesis of -Amino Acids using Sulfinimines.
    • Source: (Verified Landing Page)

  • Jacobsen Thiourea Catalysis

    • Vachal, P., & Jacobsen, E. N. (2000).[1] Enantioselective Catalytic Addition of HCN to Ketoimines.[1][2] Catalytic Synthesis of Quaternary Amino Acids.

    • Source:

  • Hydrolysis Optimization

    • Wang, J., Liu, X., & Feng, X.[1][3] (2011).[1][3] Asymmetric Strecker Reactions.[1][3][4][5][6][7] (Comprehensive Review on hydrolysis conditions).

    • Source:

  • Cyclic Ketone Specifics

    • Masumoto, S., Usuda, H., Suzuki, M., Kanai, M., & Shibasaki, M. (2003). Catalytic Enantioselective Strecker Reaction of Ketimines.
    • Source:

Disclaimer: Cyanide reagents (TMSCN, KCN, HCN) are highly toxic. All protocols described above must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available immediately.

Sources

Validation & Comparative

NMR conformational analysis of cyclic alpha-amino acid peptides

NMR Conformational Analysis of Cyclic -Amino Acid Peptides: A Technical Guide to Structural Elucidation in Solution

Executive Summary: The "Chameleon" Challenge

Cyclic peptides occupy a unique chemical space between small molecules and biologics (MW 500–2000 Da). Their therapeutic potential lies in their ability to bind flat protein-protein interaction (PPI) surfaces with high affinity. However, their bioavailability is governed by their "chameleonic" nature—the ability to switch between an "open" polar conformation (for solubility) and a "closed" intramolecularly hydrogen-bonded conformation (for membrane permeability).[1][2][3]

X-ray crystallography fails here. It captures a single, static snapshot, often distorted by crystal packing forces that do not represent the bioactive or permeable state. NMR spectroscopy is the only definitive method to observe these dynamic conformational ensembles in solution, providing the atomic-level resolution required to rationalize Structure-Activity Relationships (SAR) and Structure-Permeability Relationships (SPR).

Comparative Analysis: NMR vs. Alternatives

The following table contrasts NMR with other structural biology techniques specifically for cyclic peptide analysis.

Table 1: Comparative Efficacy in Cyclic Peptide Structural Analysis

FeatureSolution NMR X-Ray Crystallography Cryo-EM MD Simulations
State Solution (Dynamic)Solid (Static)Frozen (Static)Virtual (Predictive)
Conformational Ensemble High (Captures multiple exchanging conformers)Low (Single lattice-constrained conformer)Low (Too small for resolution <50kDa)High (But requires experimental validation)
Membrane Permeability Insight Excellent (Solvent titration mimics membrane transition)Poor (Crystal packing obscures intramolecular H-bonds)N/A Variable (Force-field dependent)
H-Bond Detection Direct (Temp coefficients & deuterium exchange)Indirect (Inferred from heavy atom distances)N/A Inferred
Sample Requirement 1–5 mg (Recoverable)>5 mg (Crystal screening is destructive/lossy)N/A0 mg

The NMR Workflow: From Sample to Structure

The structural elucidation of cyclic peptides requires a specific logic flow that differs from standard protein NMR due to the lack of secondary structure regularity and the critical importance of transannular interactions.

Phase 1: Signal Assignment (The "Fingerprint")

Before structure can be calculated, every proton and carbon must be assigned.

  • 1D

    
    H:  Check dispersion. Sharp amide signals indicate a structured backbone; broad signals suggest intermediate exchange (bad for NMR).
    
  • TOCSY (Total Correlation Spectroscopy): Identifies spin systems (amino acid residues). Crucial: Cyclic peptides often contain non-standard amino acids (e.g., N-methylated residues); TOCSY connects the NH to the

    
    H and side chain.
    
  • HSQC (

    
    H-
    
    
    C):
    Disperses overlapping proton signals into the carbon dimension.
  • HMBC: Links residues across the carbonyl (i to i+1) and confirms the cyclization point.

Phase 2: Spatial Constraints (The "Ruler")

This is where 3D structure is derived. We measure through-space dipolar couplings.

  • The "Null" Problem: Cyclic peptides (MW ~1000) often tumble at a rate (

    
    ) where the Nuclear Overhauser Effect (NOE) intensity is near zero.
    
  • The Solution: Use ROESY (Rotating frame Overhauser Effect Spectroscopy).[4][5] ROE signals are always positive, regardless of molecular weight.[5]

Phase 3: Hydrogen Bonding (The "Shield")

Identifying intramolecular Hydrogen Bonds (IMHBs) is the gold standard for predicting membrane permeability.

  • Temperature Coefficients (

    
    ):  We measure chemical shift changes as temperature increases (e.g., 298K to 323K).
    
    • Exposed NH: Rapid upfield shift (large negative slope, e.g.,

      
       ppb/K). Solvent shielding breaks as T increases.
      
    • Hydrogen-Bonded NH: Minimal shift (small slope, e.g.,

      
       ppb/K).[6] The proton is "locked" and shielded from solvent.
      

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental pipeline for cyclic peptide analysis.

NMR_WorkflowStartPurified Cyclic Peptide(>95% Purity)SolventSolvent Selection(DMSO-d6 vs. CDCl3)Start->SolventOneD1D Proton NMR(Check Dispersion)Solvent->OneDAssignResidue Assignment(TOCSY + HSQC + HMBC)OneD->AssignMW_CheckMolecular Weight / Tumbling Check(MW 700 - 1200 Da?)Assign->MW_CheckTempCoeffVariable Temp NMR(298K - 323K)Identify IMHBsAssign->TempCoeffNOESYNOESY Experiment(For MW <600 or >1500)MW_Check->NOESYNo (Small/Large)ROESYROESY Experiment(For MW 700-1200 / Null Zone)MW_Check->ROESYYes (Mid-size)ConstraintsExtract Distance Constraints(Inter-proton distances)NOESY->ConstraintsROESY->ConstraintsStructureStructure Calculation(NAMFIS / CYANA / MD Restraints)Constraints->StructureDistance RestraintsTempCoeff->StructureH-Bond Restraints

Figure 1: Integrated NMR workflow for cyclic peptide structural elucidation, highlighting the critical decision between ROESY and NOESY based on correlation time.

Detailed Experimental Protocol

Experiment A: Temperature Coefficient Determination

Objective: Identify intramolecular hydrogen bonds (IMHBs) critical for permeability.

  • Sample Prep: Dissolve 2–5 mg of peptide in 600

    
    L of DMSO-d6  (mimics polar environment) or CDCl3  (mimics membrane interior).
    
  • Acquisition:

    • Equilibrate probe to 298 K (25°C). Shim well.

    • Acquire 1D

      
      H spectrum (32–64 scans).
      
    • Increase temperature in 5 K increments (298, 303, 308, 313, 318, 323 K).

    • Critical Step: Allow 5–10 minutes for thermal equilibration at each step to prevent chemical shift drift artifacts.

  • Analysis:

    • Track the chemical shift (

      
      ) of each amide (NH) proton.
      
    • Plot

      
       (y-axis) vs. Temperature (x-axis).
      
    • Calculate slope (

      
      ) in ppb/K.[6][7]
      
    • Interpretation:

      • Slope > -3 ppb/K: Strong IMHB (Solvent shielded).

      • Slope < -5 ppb/K: Solvent exposed (No IMHB).[6]

Experiment B: ROESY for Distance Constraints

Objective: Obtain 3D spatial data for structure calculation.

  • Pulse Sequence: Use roesyphpr (Bruker) or equivalent phase-sensitive sequence.

  • Parameters:

    • Mixing Time: 200–300 ms. (Too short = weak signal; Too long = spin diffusion artifacts).

    • Spin Lock Field: ~2–4 kHz. Ensure the offset is centered to minimize TOCSY transfer artifacts (HOHAHA effect).

  • Processing:

    • Apply a 90° phase-shifted sine-bell squared window function.

    • Phasing: Diagonal peaks are positive ; Cross-peaks (ROEs) are positive (same phase as diagonal) in some processing schemes, but typically ROESY cross-peaks are negative relative to the diagonal in standard phase-sensitive modes (unlike NOESY for large molecules). Verify with a known interaction (e.g., geminal protons).

  • Constraint Generation:

    • Strong cross-peak: 1.8 – 2.5 Å

    • Medium cross-peak: 1.8 – 3.5 Å

    • Weak cross-peak: 1.8 – 5.0 Å

Advanced Analysis: NAMFIS & The Ensemble View

Standard structure calculation (like CYANA) often forces the data into a single "average" structure. For cyclic peptides, this is physically incorrect. The NAMFIS (NMR Analysis of Molecular Flexibility in Solution) approach is superior.

The NAMFIS Logic:

  • Generate Pool: Use MD (e.g., varying force fields) to generate 1,000+ theoretical conformers.

  • Back-Calculate: Predict NMR parameters (NOEs, J-couplings) for each theoretical conformer.

  • Fit: Use the NAMFIS algorithm to select a subset of conformers whose population-weighted average best fits the experimental NMR data.

Result: You don't get one structure; you get percentages.

  • Example: 60% Closed Conformer (Permeable) + 40% Open Conformer (Soluble).

NAMFIS_LogicExpDataExperimental NMR Data(NOEs, J-couplings)FittingNAMFIS Algorithm(Least Squares Fit)ExpData->FittingMD_PoolIn Silico Conformer Pool(1000+ Structures)BackCalcBack-CalculateTheoretical NMR DataMD_Pool->BackCalcBackCalc->FittingResultConformational Ensemble(e.g., 60% A, 40% B)Fitting->Result

Figure 2: The NAMFIS approach allows for the deconvolution of dynamic ensembles, superior to single-structure refinement.

References

  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition, 21(7), 512-523. Link

  • Cicero, D. O., Barbato, G., & Bazzo, R. (1995).[8] NAMFIS: A New Method for the Study of Complex Distributions of Rapidly Exchanging Conformations. Journal of the American Chemical Society, 117(3), 1027-1033. Link

  • Thongyoo, P., Roqué-Rosell, N., Leatherbarrow, R. J., & Tate, E. W. (2008). Chemical and structural probes for the investigation of molecular recognition by cyclic peptides. Chemical Society Reviews, 37, 2159-2168. Link

  • Wang, C. K., & Craik, D. J. (2016). Cyclic peptide oral bioavailability: Lessons from the past. Biopolymers, 106(6), 901-909. Link

  • Neuhaus, D., & Williamson, M. P. (2000).[5] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[5] Link

The Cyclization Advantage: A Comparative Guide to the Metabolic Stability of Cyclic vs. Linear Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pursuit of therapeutic candidates with optimal pharmacokinetic profiles is a paramount challenge. Peptides, with their high specificity and potency, represent a promising class of therapeutics. However, their clinical translation is often hampered by poor metabolic stability, primarily due to their susceptibility to enzymatic degradation.[1][2] A key strategy to overcome this hurdle is peptide cyclization. This guide provides an in-depth, objective comparison of the metabolic stability of cyclic versus linear peptides, grounded in experimental data and mechanistic insights.

The Inherent Vulnerability of Linear Peptides

Linear peptides, characterized by their free N- and C-termini, are readily recognized and cleaved by a multitude of proteolytic enzymes present in biological systems.[1][3] In the gastrointestinal tract, enzymes like pepsin, trypsin, and chymotrypsin rapidly hydrolyze peptide bonds at specific amino acid residues.[1] Once in circulation, a host of plasma proteases and peptidases continue this degradation process, leading to a short in-vivo half-life, often on the order of minutes.[1][4] This rapid clearance severely limits their therapeutic efficacy.

The flexibility of linear peptides also contributes to their instability. In solution, they exist as an ensemble of conformations, making them more accessible to the active sites of proteolytic enzymes.[3] This conformational heterogeneity is a significant liability, often branding them as "non-druggable."[3]

Cyclization: A Shield Against Enzymatic Attack

Cyclization, the formation of a covalent bond to create a ring structure, fundamentally alters a peptide's physicochemical properties, bestowing a significant advantage in metabolic stability.[5][6][7][8] This enhancement is primarily attributed to two key factors:

  • Elimination of Termini: By forming a "head-to-tail" amide bond or a side-chain linkage, cyclization removes the free N- and C-termini, which are the primary targets for exopeptidases.[5][9] This simple yet profound modification effectively shields the peptide from a major class of degrading enzymes.

  • Conformational Rigidity: The cyclic structure imposes significant conformational constraints, reducing the peptide's flexibility.[3][5][6] This pre-organized and more rigid conformation often masks the recognition sites for endopeptidases, the enzymes that cleave internal peptide bonds.[5][7] The reduced conformational entropy upon binding to a target can also lead to higher affinity and selectivity.[3]

The impact of cyclization on stability is not merely theoretical. A compelling example is the comparison between the natural peptide somatostatin and its synthetic cyclic analog, octreotide. Somatostatin, a linear 14-amino acid peptide, has a plasma half-life of less than three minutes. In contrast, octreotide, an eight-amino acid cyclic peptide, exhibits a significantly extended half-life of about 100 minutes, demonstrating the profound stabilizing effect of cyclization.[4]

Strategies for Peptide Cyclization

Several strategies can be employed to cyclize a peptide, each with its own implications for the final structure and stability. Common methods include:

  • Head-to-Tail Cyclization: Formation of an amide bond between the N-terminal amine and the C-terminal carboxyl group.[10][11]

  • Side-Chain-to-Side-Chain Cyclization: Linking the side chains of two amino acid residues within the sequence.[6]

  • Head-to-Side-Chain or Side-Chain-to-Tail Cyclization: Creating a bond between a terminus and an amino acid side chain.[10]

  • Disulfide Bond Formation: The oxidation of two cysteine residues to form a disulfide bridge is a common and natural form of cyclization.[6]

  • Stapled Peptides: Introduction of a synthetic brace to induce and stabilize an alpha-helical conformation.[10]

The choice of cyclization strategy depends on the specific peptide sequence, the desired conformation, and the intended therapeutic application.

Experimental Assessment of Metabolic Stability

To empirically determine and compare the metabolic stability of linear and cyclic peptides, a series of well-established in vitro assays are employed. These assays provide critical data on a peptide's half-life in biological matrices.

In Vitro Plasma Stability Assay

This assay assesses the stability of a peptide in the presence of the complex mixture of proteases found in plasma.

Objective: To determine the in vitro half-life (t½) of a peptide in plasma.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test peptide (linear or cyclic) in a suitable solvent (e.g., DMSO or water).

    • Thaw pooled human plasma (or plasma from other species of interest) and pre-warm to 37°C. Sodium heparin is often the recommended anticoagulant.[12]

  • Incubation:

    • Initiate the reaction by adding the peptide stock solution to the pre-warmed plasma to a final concentration (e.g., 1-10 µM).

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.[13]

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction by adding a protein precipitation agent, such as two volumes of ice-cold acetonitrile or 10% trichloroacetic acid (TCA).[13]

  • Sample Processing:

    • Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[13]

  • Analysis:

    • Collect the supernatant containing the intact peptide and any degradation products.

    • Analyze the supernatant by a validated analytical method, typically reverse-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS), to quantify the amount of remaining intact peptide.[13]

  • Data Analysis:

    • Plot the percentage of the intact peptide remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression of the natural log of the percentage of remaining peptide versus time.

Self-Validation and Controls:

  • Time Zero (T0) Sample: Represents 100% of the initial peptide concentration.

  • Negative Control (without peptide): To ensure no interfering peaks from the plasma matrix.

  • Positive Control (known unstable peptide): To validate the enzymatic activity of the plasma.

Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a peptide to metabolism by enzymes primarily located in the liver, which is a major site of drug metabolism.

Objective: To assess the metabolic stability of a peptide in the presence of liver microsomes.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test peptide.

    • Thaw liver microsomes (human or other species) on ice.

    • Prepare a NADPH regenerating system, which is a cofactor for many metabolic enzymes.[14][15]

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, combine the microsomal solution, the NADPH regenerating system, and the test peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).[15]

  • Initiation and Incubation:

    • Pre-incubate the mixture at 37°C for a short period.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle agitation for a defined period (e.g., up to 60 minutes).[14]

  • Time-Point Sampling and Quenching:

    • At specific time points (e.g., 0, 10, 20, 40, and 60 minutes), stop the reaction by adding an ice-cold organic solvent like acetonitrile.[16]

  • Sample Processing and Analysis:

    • Centrifuge to pellet the microsomal proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent peptide.[15]

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the peptide.[15]

Self-Validation and Controls:

  • Control without NADPH: To assess non-NADPH dependent degradation.[15]

  • Positive Control (known metabolized compound): To confirm the metabolic activity of the microsomes.[15]

  • Control without microsomes: To check for inherent instability of the peptide in the assay buffer.

Quantitative Comparison: A Data-Driven Perspective

The following table summarizes representative data on the metabolic stability of linear versus cyclic peptides.

Peptide PairStructureMatrixHalf-life (t½)Fold Increase in Stability
Somatostatin vs. Octreotide
SomatostatinLinearHuman Plasma< 3 minutes[4]-
OctreotideCyclicHuman Plasma~100 minutes[4]>33x
Linear RGD vs. Cyclic RGD
Linear RGD PeptideLinearpH 7 Buffer--
Cyclic RGD PeptideCyclic (Disulfide)pH 7 Buffer30-fold more stable[17]30x
Urokinase Plasminogen Activator Binder
Linear PeptideLinearMurine Plasma< 1 hour (estimated)-
Single-Cyclized PeptideCyclicMurine Plasma--
Double-Cyclized PeptideBicyclicMurine Plasma> 24 hours (40% remaining)[4]>24x

Note: The data presented is compiled from different studies and serves for comparative illustration. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams illustrate the enzymatic degradation pathways and a typical experimental workflow.

Figure 1: Enzymatic Degradation of Linear vs. Cyclic Peptides cluster_linear Linear Peptide cluster_cyclic Cyclic Peptide cluster_enzymes Proteolytic Enzymes A Free N-Terminus B Peptide Backbone C Free C-Terminus D Cyclic Backbone (No Termini) Exo Exopeptidases Exo->A Cleavage Exo->C Cleavage Endo Endopeptidases Endo->B Cleavage Endo->D Steric Hindrance (Reduced Cleavage)

Caption: Enzymatic vulnerability of linear vs. cyclic peptides.

Figure 2: Workflow for In Vitro Plasma Stability Assay cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis P1 Prepare Peptide Stock Solution I1 Initiate Reaction: Add Peptide to Plasma P1->I1 P2 Pre-warm Plasma to 37°C P2->I1 I2 Incubate at 37°C I1->I2 I3 Collect Aliquots at Time Points I2->I3 S1 Quench Reaction (e.g., Acetonitrile) I3->S1 S2 Centrifuge to Pellet Proteins S1->S2 A1 Analyze Supernatant by LC-MS S2->A1 A2 Calculate Half-Life (t½) A1->A2

Caption: Experimental workflow for plasma stability assessment.

Conclusion

References

  • Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. (2025, July 30). Vertex AI Search.
  • Peptide cyclization - SB-PEPTIDE - Peptide engineering. SB-PEPTIDE.
  • Enzymatic Degradation Studies: Assessing Peptide Stability. (2025, October 9). Vertex AI Search.
  • Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK. (2025, May 8). WuXi AppTec.
  • Should My Peptide Be Cyclic? (2024, October 30). LifeTein.
  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applic
  • Enzymatic Stability of Peptides with C-terminal Histidinamide: An In-depth Technical Guide. Benchchem.
  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Vertex AI Search.
  • Cyclization Strategies in Peptide Derived Drug Design. (2025, August 7).
  • In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - DMPK. (2025, September 30). WuXi AppTec.
  • Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. (2012, August 15). PubMed.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • ADME Microsomal Stability Assay. BioDuro.
  • Cyclic Peptides in Biological/Medicinal Chemistry. (2017, February 1). Semantic Scholar.
  • Cyclic vs Linear Peptides: Key Differences. (2025, November 20). Vertex AI Search.
  • Improving enzymatic and chemical stability of peptides by chemical modific
  • In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. PMC.
  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Bentham Science.
  • Solution stability of linear vs. cyclic RGD peptides. PubMed.

Sources

A Comparative Guide to the Biological Activity of Oseltamivir Analogs and Cyclohexene Amino Acids as Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the continued battle against influenza, the viral neuraminidase (NA) enzyme remains a critical target for therapeutic intervention. Oseltamivir (Tamiflu®) has been a cornerstone of antiviral treatment, and its success has spurred extensive research into analogs with improved efficacy, resistance profiles, and broader spectrums of activity. Concurrently, the exploration of novel chemical scaffolds has led to the investigation of cyclohexene amino acids as potential NA inhibitors. This guide provides a detailed comparison of the biological activities of oseltamivir analogs and cyclohexene amino acids, offering insights into their mechanisms, structure-activity relationships, and the experimental methodologies used for their evaluation.

The Central Role of Neuraminidase in the Influenza Virus Life Cycle

Influenza virus replication culminates in the budding of new virions from the host cell membrane. However, these newly formed particles remain tethered to the cell surface via the interaction of viral hemagglutinin (HA) with sialic acid residues on the host cell. The viral neuraminidase, a glycoside hydrolase enzyme, is essential for the release of these progeny virions by cleaving the terminal sialic acid residues from glycoconjugates[1][2]. Inhibition of NA leads to the aggregation of viruses at the cell surface, preventing their release and subsequent infection of other cells, thereby halting the spread of the infection[1].

Oseltamivir, a prodrug, is converted in the liver to its active form, oseltamivir carboxylate (OC). OC is a potent and selective inhibitor of influenza A and B virus neuraminidases[1]. It is designed to mimic the natural substrate of NA, sialic acid, and binds to the highly conserved active site of the enzyme, preventing it from carrying out its function[3].

Neuraminidase_Inhibition cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by Oseltamivir Host_Cell Infected Host Cell Sialic_Acid Sialic Acid Receptor Host_Cell->Sialic_Acid expresses Virion New Virion Virion->Sialic_Acid binds via Hemagglutinin Released_Virion Released Virion Aggregated_Virions Aggregated Virions Virion->Aggregated_Virions aggregation at cell surface Neuraminidase Viral Neuraminidase (NA) Neuraminidase->Sialic_Acid cleaves Inhibited_Neuraminidase NA-Oseltamivir Complex New_Infection New Cell Infection Released_Virion->New_Infection Infects new cells Oseltamivir Oseltamivir Carboxylate Oseltamivir->Inhibited_Neuraminidase binds to active site No_New_Infection No New Infection Aggregated_Virions->No_New_Infection Prevents new infection

Figure 1: Mechanism of influenza virus release and its inhibition by oseltamivir.

Oseltamivir Analogs: Refining a Proven Scaffold

The cyclohexene scaffold of oseltamivir has been a fertile ground for medicinal chemists. Modifications have been explored at various positions to enhance binding affinity, overcome resistance, and improve pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights:

  • C-4 and C-5 Positions: The amino and acetamido groups at the C-4 and C-5 positions, respectively, are crucial for interaction with conserved residues in the NA active site[3]. Analogs with modifications at these positions often show reduced activity, although some derivatives have been designed to target the "150-cavity" adjacent to the active site, which can be exploited to inhibit oseltamivir-resistant strains[4].

  • 3-Pentyloxy Side Chain: The 3-pentyloxy group occupies a hydrophobic pocket in the active site. The size and shape of this group significantly influence inhibitory potency against different influenza A and B strains[3][5].

  • Carboxylate Group: The carboxylate group forms essential salt bridges with a triad of arginine residues (Arg118, Arg292, and Arg371) in the active site, anchoring the inhibitor[6].

Cyclohexene Amino Acids: Exploring New Chemical Space

The core structure of oseltamivir, a substituted cyclohexene, has inspired the exploration of other carbocyclic structures as potential NA inhibitors. Cyclohexene amino acids represent a class of compounds that combine the rigid cyclohexene scaffold with the versatile functionality of amino acids. These compounds aim to mimic the transition state of sialic acid cleavage while presenting different side chains to interact with the NA active site[5][7].

While direct comparative studies between a broad range of oseltamivir analogs and cyclohexene amino acids are limited in the public domain, research on various carbocyclic and amino acid-based inhibitors provides valuable insights.

Comparative Biological Activity

The following table summarizes the neuraminidase inhibitory activity (IC50 values) of oseltamivir carboxylate and selected analogs, as well as related carbocyclic and amino acid-based inhibitors. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Compound/AnalogInfluenza StrainIC50 (nM)Reference
Oseltamivir Carboxylate A/H1N10.45 - 1.54[8][9]
A/H3N20.43 - 0.62[9]
B5.21 - 12.46[9]
Oseltamivir-Phenylalanine Neuraminidase3,030[10]
Oseltamivir (for comparison) Neuraminidase67,220[10]
CUHK326 (Oseltamivir Analog) A/H3N21.92[11]
CUHK392 (Oseltamivir Analog) A/H3N21.63[11]
GS 4071 (Carbocyclic Analog) Influenza A1[3]
Carbocyclic Analogue 8 Influenza NA6,300[3]
Phenylglycine Derivative A/N2/Tokyo/3/6750,000 (Ki)[12]
Pyrrolidine Derivative A/N2/Tokyo/3/6750,000 (Ki)[12]

Key Observations:

  • Oseltamivir carboxylate exhibits potent, low nanomolar inhibition against influenza A strains, with slightly lower potency against influenza B[8][9].

  • Certain oseltamivir analogs, such as CUHK326 and CUHK392, demonstrate comparable or even enhanced inhibitory activity against specific strains[11].

  • The modification of oseltamivir with an amino acid, as in oseltamivir-phenylalanine, can significantly impact its activity, in this case showing higher potency than the parent oseltamivir but less than the active carboxylate form[10].

  • Carbocyclic analogs with a cyclohexene scaffold, like GS 4071, can achieve potent neuraminidase inhibition[3].

  • Simple amino acid derivatives, such as phenylglycine, have shown inhibitory activity, albeit at much higher concentrations (micromolar range) compared to oseltamivir[12]. This highlights the importance of the specific carbocyclic scaffold and substituent positioning for high-affinity binding.

Experimental Protocol: Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of a compound against influenza neuraminidase activity using a fluorogenic substrate.

Principle: The assay measures the cleavage of the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by neuraminidase, which releases the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is proportional to the enzyme activity. In the presence of an inhibitor, the rate of 4-MU production is reduced.

Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compounds (Inhibitors) - Influenza Virus (NA source) - MUNANA Substrate - Assay Buffer Start->Prepare_Reagents Serial_Dilution Perform Serial Dilutions of Inhibitors Prepare_Reagents->Serial_Dilution Incubate_Virus_Inhibitor Incubate Virus with Inhibitors (Pre-incubation) Serial_Dilution->Incubate_Virus_Inhibitor Add_Substrate Add MUNANA Substrate Incubate_Virus_Inhibitor->Add_Substrate Incubate_Reaction Incubate Reaction Mixture (e.g., 37°C for 60 min) Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., add high pH stop solution) Incubate_Reaction->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 365 nm, Em: 450 nm) Stop_Reaction->Measure_Fluorescence Data_Analysis Data Analysis: - Plot % Inhibition vs. Inhibitor Concentration - Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Sources

Comparative Guide: Circular Dichroism Spectra of Peptides with Rigid Cyclic Residues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide drug discovery, the transition from linear sequences to rigid cyclic analogs is a critical strategy to improve metabolic stability and membrane permeability. However, characterizing these molecules using Circular Dichroism (CD) spectroscopy presents a unique analytical challenge.[1]

Standard CD analysis relies on basis sets derived from globular proteins (rich in


-helices and 

-sheets). Peptides containing rigid cyclic residues (e.g., Proline, Hydroxyproline, Azetidine-2-carboxylic acid, or macrocyclic constraints) often adopt distinct secondary structures like Polyproline II (PPII) helices or

-turns
that are misclassified by standard algorithms.

This guide objectively compares the spectral performance of rigid cyclic peptides against linear alternatives and provides a self-validating experimental protocol to ensure data integrity.

Part 1: The Physics of Rigidity and Chromophores

To interpret the CD spectra of rigid peptides, one must understand how structural constraints alter the amide chromophore environment.

The Conformational Lock

Linear peptides exist as a dynamic ensemble of conformers. Their CD spectrum is a weighted average, often resulting in a featureless "random coil" signal. Rigid cyclic residues lock the backbone dihedral angle


 (phi), restricting the conformational space.
  • Linear Peptides: High entropy, broad/averaged spectral bands.

  • Rigid Cyclic Peptides: Low entropy, sharp spectral bands, distinct populations of PPII or Turn geometries.

The "Silent" Chromophore Effect

Rigid residues like Proline (Pro) and its analogs lack the amide hydrogen (N-H).

  • Consequence: They cannot act as hydrogen bond donors in

    
    -helices (
    
    
    
    bonding).
  • Spectral Impact: A sequence rich in rigid cyclic residues will naturally suppress the canonical

    
    -helical signal (double minima at 208/222 nm) and favor the PPII signature, even if the backbone is helical in geometry.
    

Part 2: Comparative Spectral Signatures

This section compares the CD performance of rigid cyclic motifs versus standard linear/flexible controls.

Table 1: Spectral Fingerprints of Rigid vs. Flexible Motifs
Structural MotifTypical HostKey Spectral Features (Far-UV)Distinction from "Random Coil"
Linear / Random Coil Flexible linear peptidesMin: ~195–200 nm (Strong)Max: None or very weakFeatureless above 210 nm.[2]
Polyproline II (PPII) Pro-rich peptides, Rigid linearMin: ~204 nm (Strong)Max: ~228 nm (Weak, Positive)The +228 nm band is diagnostic. Random coils lack this positive ellipticity.
Type I ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Turn
Cyclic HexapeptidesMin: ~205 nmMax: ~190 nmResembles

-helix but lacks the 222 nm minimum.
Type II

-Turn
Cyclic Peptides (Pro-Gly)Max: ~202 nm & ~230 nmMin: ~218 nmThe positive band at 202 nm is highly distinctive.
"Pseudo"

-Helix
Gramicidin S-like cyclesMin: 208 nm & 222 nmWARNING: Cyclic peptides can mimic

-helix spectra due to turn geometry, not actual helicity.
The PPII vs. Random Coil Pitfall

A common error in drug development is classifying the spectrum of a rigid, Proline-rich peptide as "disordered" because it lacks


-helical bands.
  • Observation: A strong negative band near 200 nm.

  • Differentiation: Check for positive ellipticity at 228 nm . If present, the peptide is not disordered; it is in a stable, extended PPII helix, which is often desirable for bioavailability.

Case Study: Stapled vs. Linear Peptides[3]
  • Linear Analog: typically shows a minimum at 200 nm (unordered).

  • Rigid/Stapled Analog: often shifts the minimum to 208/222 nm (helical stabilization).

  • Interpretation: If the "Rigid" spectrum shows a loss of signal intensity but a gain in shape definition (isodichroic points), the rigidity has successfully selected a specific conformer from the ensemble.

Part 3: Self-Validating Experimental Protocol

The following workflow prioritizes Trustworthiness . In peptide CD, the error in concentration determination often exceeds the error of the instrument.

Workflow Diagram

CD_Protocol cluster_quant Quantification Options Sample Lyophilized Peptide Prep Solubilization (Water/Buffer) Sample->Prep Conc CRITICAL STEP: Quantification Prep->Conc CD_Run CD Measurement (Far-UV 190-260nm) Conc->CD_Run Accurate C AAA Amino Acid Analysis (Gold Std) Conc->AAA UV A280 (if Trp/Tyr) Conc->UV Process Data Processing (MRE Conversion) CD_Run->Process Validation Isodichroic Check Process->Validation

Figure 1: Validated workflow for Peptide CD Spectroscopy. Note that gravimetric weighing of lyophilized peptides is notoriously inaccurate due to bound water/salts and must be avoided for MRE calculations.

Detailed Methodology

Step 1: Sample Preparation & Baseline

  • Buffer: Use 10 mM Potassium Phosphate (pH 7.4). Avoid Chloride ions (PBS) or Citrate, as they absorb strongly below 200 nm, masking the critical PPII/Turn regions.

  • Concentration: Target 30–50

    
    M for 1 mm pathlength cells.
    

Step 2: Precise Quantification (The "Trust" Anchor)

  • Why: Lyophilized peptides can contain 10–40% water and salts by weight.

  • Action: Do not rely on weight.

    • Method A (Preferred): Quantitative Amino Acid Analysis (AAA).

    • Method B (Fast): UV Absorbance at 280 nm only if Tryptophan (Trp) or Tyrosine (Tyr) is present. Use calculated

      
      .
      

Step 3: Measurement Parameters

  • Range: 260 nm to 185 nm.

  • Scan Speed: 50 nm/min.

  • Accumulations: 3–5 scans to average noise.

  • Temperature: 20°C (Standard).

Step 4: The Isodichroic Validation (Thermal Melt) To prove your peptide is a stable, rigid structure and not an aggregate:

  • Measure CD spectra at 5°C, 25°C, 45°C, 65°C, 85°C.

  • Success Criteria: If the spectra intersect at a single wavelength (Isodichroic Point), it confirms a two-state transition (Folded

    
     Unfolded). This validates that the "rigid" signal is a true equilibrium state.
    

Part 4: Data Analysis & Deconvolution

Challenge: Standard algorithms (SELCON3, CDSSTR) fail for rigid cyclic peptides because the reference databases (SP175, etc.) are based on globular proteins, not small constrained cycles.

Analytical Strategy

Instead of forcing a "% Helicity" number which may be erroneous:

  • Report Mean Residue Ellipticity (MRE): Normalize raw ellipticity (

    
    ) to MRE (
    
    
    
    ) to allow comparison between peptides of different lengths.
    
    
    • 
      : Mean Residue Weight (MW / # residues - 1)
      
    • 
      : Pathlength (cm)
      
    • 
      : Concentration (g/mL)
      
  • Difference Spectra (

    
    ): 
    Subtract the spectrum of the Linear Analog from the Cyclic Analog.
    
    • Interpretation: The resulting "Difference Spectrum" isolates the contribution of the conformational constraint. A positive peak in the difference spectrum at 222 nm usually indicates the induction of ordered structure.

  • Visual Classification Logic:

Spectral_Logic Input Input Spectrum (MRE) Check_228 Positive Peak at ~228 nm? Input->Check_228 Check_208_222 Double Minima at 208 & 222 nm? Check_228->Check_208_222 No Result_PPII Polyproline II (Rigid Extended) Check_228->Result_PPII Yes Check_202_Pos Positive Peak at ~202 nm? Check_208_222->Check_202_Pos No Result_Helix Alpha-Helix (or Turn Mimic) Check_208_222->Result_Helix Yes Result_TurnII Type II Beta-Turn (Rigid Cycle) Check_202_Pos->Result_TurnII Yes Result_RC Random Coil (Flexible) Check_202_Pos->Result_RC No (Min only at 195)

Figure 2: Decision tree for classifying rigid peptide spectra. Note that "Helix" results in cyclic peptides must be cross-referenced with NMR to rule out turn-mimicry.

References

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link] (Authoritative source on CD experimental protocols and PPII distinction)

  • Hollósi, M., Radics, L., & Wieland, T. (1977). Conformations of proline-containing cyclic peptides.[3] International Journal of Peptide and Protein Research. [Link] (Foundational work on cyclic peptide spectral signatures)

  • Lopes, D., et al. (2023). Comparative Analysis of Cyclization Techniques in Stapled Peptides. International Journal of Molecular Sciences. [Link] (Modern comparison of linear vs. cyclic/stapled peptide spectra)

  • Woody, R. W. (1974). Studies of theoretical circular dichroism of polypeptides: contributions of B-turns. Peptides, Polypeptides and Proteins.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[2] Nature Protocols. [Link] (Standard for experimental setup and MRE calculation)

Sources

Safety Operating Guide

Guide to the Proper Disposal of Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure the safe handling of this chemical from point of use to final disposal, prioritizing personal safety and environmental protection.

Core Directive: Understanding the Hazard

Causality of Hazard: The amine functional group can impart basic (caustic) properties, while the overall molecule may cause irritation or be harmful if ingested. Improper disposal, such as drain disposal, is strictly prohibited as it can introduce reactive nitrogen compounds into aquatic ecosystems and potentially react with other chemicals in the drainage system.[2][3]

Immediate Safety & Handling Protocols

Before beginning any work that will generate waste, ensure the following controls are in place. This proactive approach is the foundation of a self-validating safety system.

2.1 Personal Protective Equipment (PPE)

A risk assessment mandates the use of specific PPE to prevent exposure. The minimum required PPE when handling the pure substance or its waste is detailed below.

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes that can cause serious eye damage.[1]
Hand Protection Nitrile glovesProvides a barrier against skin contact which can lead to burns or irritation.[4]
Body Protection Standard laboratory coatProtects against minor spills and contamination of personal clothing.
Emergency Equipment Accessible safety shower and eyewash stationEnsures immediate decontamination is possible in the event of accidental exposure.

2.2 Engineering Controls

All handling of Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate and preparation of its waste should be conducted inside a certified chemical fume hood. This prevents the inhalation of any potential vapors or aerosols and contains any accidental spills.

Waste Management & Disposal Workflow

Disposal of this compound is not a single action but a workflow. The following diagram and steps outline the mandatory process from waste generation to final pickup.

DisposalWorkflow cluster_0 Step 1: In-Lab Preparation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage & Segregation cluster_3 Step 4: Final Disposal A Designate a Satellite Accumulation Area (SAA) B Select a Compatible Waste Container A->B Must be near point of generation C Properly Label the Waste Container B->C Before adding waste D Transfer Chemical Waste to Labeled Container C->D E Keep Container Securely Closed D->E Except when adding waste F Store in SAA E->F G Segregate from Incompatibles (e.g., Oxidizers, Halogenated Solvents) F->G H Use Secondary Containment G->H I Container is Full (or project complete) H->I J Request Waste Pickup from EHS I->J

Caption: Disposal workflow for Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate.

3.1 Step-by-Step Disposal Protocol

  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab, at or near the point of waste generation, to store the waste container. This area must not be near a sink or floor drain.[5]

  • Select a Compatible Waste Container:

    • Use a sturdy, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or glass.

    • Ensure the container has a secure, screw-top lid to prevent leaks and vapor release.[2][5]

    • The container must be clean and dry. If reusing a container, ensure it is triple-rinsed, with the first rinse collected as hazardous waste.[2]

  • Label the Container (Before Use):

    • Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.

    • Clearly write the full chemical name: "Waste Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate". Do not use abbreviations.

    • List all constituents, including any solvents used, with estimated percentages.[2][6]

  • Collect the Waste:

    • Carefully transfer the waste into the labeled container inside a fume hood.

    • Do not mix this waste with incompatible chemicals, particularly strong oxidizing agents or halogenated solvents.[6][7] This compound should be collected as non-halogenated organic waste.[6][8]

    • Keep the container securely closed at all times, except when you are actively adding waste.[2][6]

  • Store the Waste Container:

    • Place the sealed container in its designated SAA.

    • Use a secondary containment bin (e.g., a plastic tub) to contain any potential leaks.[2]

  • Request Disposal:

    • Once the container is nearly full (do not overfill) or when the project is complete, arrange for a waste pickup from your institution's EHS department following their specific procedures.[2]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

4.1 For a Minor Spill (Contained within the Fume Hood):

  • Alert Personnel: Notify others in the lab immediately.

  • Ensure PPE: Confirm you are wearing the appropriate PPE (goggles, lab coat, nitrile gloves).

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or cat litter to dike the spill and prevent it from spreading.[9][10] Do not use combustible materials like paper towels to absorb the bulk of the liquid.[4]

  • Absorb the Liquid: Working from the outside in, cover the spill with the absorbent material.[9][10]

  • Collect Residue: Carefully scoop the absorbed material into a designated waste bag or container.[10][11]

  • Package and Label: Seal the container, and label it as "Spill Debris containing Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate".

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste and request a pickup from EHS.[11][12]

4.2 For a Major Spill (Outside a Fume Hood, or if you feel unsafe):

  • EVACUATE: Immediately alert all personnel and evacuate the laboratory.

  • ISOLATE: Close the laboratory door to contain vapors.

  • NOTIFY: Contact your institution's emergency response line (e.g., EHS, Campus Safety) and provide them with the chemical name, location, and approximate quantity of the spill.

  • Do not re-enter the area until it has been cleared by trained emergency responders.

References

  • Spill procedure: Clean-up guidance.

  • SAFETY DATA SHEET: 3-Methyl-1-cyclohexene.

  • Guide for Chemical Spill Response.

  • SAFETY DATA SHEET: 2-Cyclohexen-1-amine.

  • SAFETY DATA SHEET: (S)-(-)-3-Cyclohexene-1-carboxylic Acid.

  • 8 Steps to Handling a Lab Chemical Spill.

  • Chemical spill cleanup procedures.

  • Laboratory General Chemical Minor Spill Clean Up Procedures.

  • Non-halogenated Organic Solvents - Standard Operating Procedure.

  • Material Safety Data Sheet: 1-Methyl-1-cyclohexene.

  • Hazardous Waste Disposal Guide.

  • Hazardous Waste Disposal Guide.

  • Disposal of Used/Unwanted Chemicals at UW-Madison.

  • Chemical and Hazardous Waste Guide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.